molecular formula C11H11NO B1600801 5-Methoxy-2-methylquinoline CAS No. 79205-04-2

5-Methoxy-2-methylquinoline

Cat. No.: B1600801
CAS No.: 79205-04-2
M. Wt: 173.21 g/mol
InChI Key: OQPWQOOLGQWRAL-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylquinoline (CAS 79205-04-2) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This quinoline derivative serves as a valuable synthetic building block in medicinal chemistry and organic synthesis research . Its structure, featuring a methoxy group at the 5-position and a methyl group at the 2-position of the quinoline ring, makes it a versatile intermediate for the development of more complex molecules . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 286.0±20.0 °C at 760 mmHg, and a flash point of 104.9±12.0 °C . Researchers can utilize this compound in various synthetic transformations, leveraging its functional groups for further chemical modifications. Handling of this material requires appropriate safety precautions. The compound has the GHS07 pictogram and a signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions such as wearing protective gloves/eye protection and ensuring good ventilation are advised . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses . It should be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPWQOOLGQWRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462590
Record name 5-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79205-04-2
Record name 5-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methoxy-2-methylquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development.[1] This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines detailed protocols for data acquisition, and provides insights into the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

This compound possesses a quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It is substituted with a methoxy group at the C5 position and a methyl group at the C2 position.

Molecular Formula: C₁₁H₁₁NO[1][2]

Molecular Weight: 173.21 g/mol [1][2]

The strategic placement of the electron-donating methoxy group and the methyl group influences the electronic environment of the quinoline ring system, which in turn dictates its characteristic spectroscopic signatures.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the nitrogen atom in the quinoline ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0d1HH4
~7.5d1HH8
~7.4t1HH7
~7.2d1HH3
~6.8d1HH6
~4.0s3HOCH₃
~2.7s3HCH₃

Interpretation:

  • The aromatic region (δ 6.8-8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline ring.

  • The proton at C4 (H4) is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom.

  • The protons on the benzene ring (H6, H7, H8) will show characteristic splitting patterns based on their coupling with adjacent protons.

  • The methoxy (OCH₃) and methyl (CH₃) groups will appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~158C2
~155C5
~148C8a
~131C7
~129C4a
~122C4
~121C3
~120C8
~105C6
~56OCH₃
~25CH₃

Interpretation:

  • The quaternary carbons (C2, C5, C4a, C8a) will be identifiable by their lack of signal in a DEPT-135 experiment.

  • The carbon attached to the nitrogen (C2) and the carbon attached to the methoxy group (C5) are expected to be significantly downfield-shifted.

  • The methyl carbon (CH₃) will be the most upfield-shifted signal.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

G A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing & Analysis C->E D->E

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring, the C-O bond of the methoxy group, and the C-H bonds of the methyl and aromatic moieties.

Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃ & OCH₃)
1620-1580StrongC=C and C=N aromatic ring stretching
1260-1200StrongAryl-O-C asymmetric stretch (methoxy)
1100-1000StrongAryl-O-C symmetric stretch (methoxy)
850-750StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • The presence of sharp bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds.

  • The strong absorptions around 1600 cm⁻¹ are characteristic of the quinoline ring system.

  • The prominent bands in the 1260-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the methoxy group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of dry this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
173High[M]⁺ (Molecular ion)
158Moderate[M - CH₃]⁺
144Moderate[M - CHO]⁺
130Moderate[M - CH₃ - CO]⁺
115Low[C₉H₇]⁺

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 173 will confirm the molecular weight of the compound.

  • The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158.

  • Subsequent loss of carbon monoxide (CO) from this fragment would lead to a peak at m/z 130.

  • Another possible fragmentation pathway is the loss of a formyl radical (•CHO) to give a fragment at m/z 144.

G A [M]+ (m/z 173) B [M - CH3]+ (m/z 158) A->B -CH3 C [M - CHO]+ (m/z 144) A->C -CHO D [M - CH3 - CO]+ (m/z 130) B->D -CO

Figure 3: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive framework for understanding and predicting its NMR, IR, and MS spectra. While experimental data is not yet widely available, the predictive analysis based on sound spectroscopic principles and data from related compounds offers a valuable tool for researchers. The detailed protocols provided herein ensure a systematic and reproducible approach to the acquisition of high-quality spectroscopic data, which is fundamental to scientific integrity and the advancement of chemical and pharmaceutical sciences.

References

physicochemical properties of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylquinoline

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 79205-04-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the quinoline family, its unique substitution pattern—a methoxy group at the 5-position and a methyl group at the 2-position—confers specific characteristics that influence its reactivity, biological activity, and analytical profile.[1] This document synthesizes available experimental data with predictive analysis based on structurally related compounds. It details authoritative protocols for empirical determination of its properties, ensuring a self-validating approach to its characterization. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in drug discovery and chemical research.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery.[2][3] Its derivatives are central to a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[1][4] The specific functionalization of the quinoline core is a critical determinant of a molecule's pharmacological profile. This compound represents a key structural motif, with its electron-donating methoxy group and a methyl group influencing the electronic and steric properties of the molecule, making it a valuable intermediate for further chemical elaboration.[1][5] This guide serves to consolidate the known physicochemical data and provide a robust framework for its empirical validation and application.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application, governing aspects from reaction kinetics to bioavailability. The following section summarizes the known and predicted data for this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 79205-04-2[1][6]
Molecular Formula C₁₁H₁₁NO[1][6]
Molecular Weight 173.21 g/mol [1][6]
IUPAC Name This compound[1]
Synonyms 2-Methyl-5-Methoxyquinoline[6]
Canonical SMILES CC1=NC2=C(C=C1)C(=CC=C2)OC[1]
InChI Key OQPWQOOLGQWRAL-UHFFFAOYSA-N[1]
Tabulated Physicochemical Data

The following table presents key experimental and predicted physicochemical values. It is critical to note that while some data points are from experimental measurements, others are in silico predictions and should be empirically verified.

ParameterValueTypeSource(s)
Boiling Point 136-138 °C (at 13 Torr)Experimental[6]
Density 1.102 ± 0.06 g/cm³Predicted[6]
pKa 5.70 ± 0.50Predicted[6]
LogP (Octanol/Water) 2.55Predicted[7]
Storage Temperature 2-8 °CRecommended[6]
Topological Polar Surface Area (TPSA) 22.12 ŲCalculated[7]
Hydrogen Bond Acceptors 2Calculated[7]
Hydrogen Bond Donors 0Calculated[7]
Rotatable Bonds 1Calculated[7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a complete, verified set of spectra for this compound is not widely published, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. It also provides standardized protocols for obtaining this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. The expected chemical shifts for this compound can be predicted by analyzing the substituent effects on the quinoline core.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons (typically δ 3.9-4.1 ppm), and a singlet for the methyl group protons at the 2-position (typically δ 2.5-2.7 ppm). The aromatic region (δ 7.0-8.5 ppm) will display a complex splitting pattern corresponding to the five protons on the quinoline ring system.

  • ¹³C NMR: The carbon spectrum will show 11 distinct signals. Key signals include the methyl carbon (around δ 20-25 ppm), the methoxy carbon (around δ 55-60 ppm), and the aromatic/heterocyclic carbons in the δ 100-160 ppm range.

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Set parameters: 30-degree pulse angle, relaxation delay of 2 seconds, acquisition time of 3 seconds.[4]

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[4]

  • 2D NMR Experiments (for Unambiguous Assignment):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl3 + TMS H1 ¹H NMR (400 MHz) Prep->H1 Analyze C13 ¹³C NMR (Proton Decoupled) H1->C13 Next D2 2D NMR (COSY, HSQC, HMBC) C13->D2 For full assignment Assign Assign Signals D2->Assign Process Struct Confirm Structure Assign->Struct Validate

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak [M]⁺˙ at m/z 173 is expected to be prominent. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, or cleavage of the heterocyclic ring system.

This workflow is designed for the analysis of semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.

    • Create a dilution series (e.g., 1-100 µg/mL) for method development and potential quantification.[8]

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Initial temp 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This is a standard starting point and must be optimized.[8][9]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.[8][9]

GCMS_Workflow Sample 1. Sample Preparation (Dilution in Ethyl Acetate) GC 2. GC Separation (HP-5ms column) Sample->GC Inject Ionize 3. EI Ionization (70 eV) GC->Ionize Elute Analyze 4. Mass Analysis (Quadrupole, m/z 40-400) Ionize->Analyze Detect 5. Detection & Spectrum Generation Analyze->Detect

Caption: General experimental workflow for GC-MS analysis.

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: The IR spectrum should display characteristic bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and strong C-O stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

  • UV-Vis Spectroscopy: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions of the aromatic system. The methoxy substituent is expected to cause a bathochromic (red) shift of these absorption maxima.

Chemical Reactivity and Biological Context

The directly inform its chemical behavior and potential biological activity.

Chemical Reactivity
  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group. This makes the quinoline ring more susceptible to electrophilic substitution reactions compared to the unsubstituted parent molecule.[1]

  • Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic transformation and a synthetic intermediate for further functionalization.[1]

  • Condensation Reactions: The methyl group at the 2-position is activated and can participate in condensation reactions with aldehydes or ketones.[1]

Potential Biological Activity and Applications

While extensive biological data for this specific isomer is limited, research on related quinoline structures provides valuable context.

  • Antimicrobial and Anticancer Potential: Preliminary research on this compound suggests it may possess antimicrobial and anticancer properties, though mechanistic studies are required.[1] Structurally related methoxyquinoline derivatives have been investigated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer therapy, and as modulators of pathways like PI3K/AKT/mTOR in colorectal cancer models.[10][11][12][13]

  • Antioxidant Activity: The presence of the electron-donating methoxy group may contribute to antioxidant properties.[1]

  • Applications: Beyond pharmaceuticals, the compound's structure makes it a candidate for use in the manufacturing of dyes and as a component in materials science to enhance polymer properties.[1]

Safety and Handling

  • General Hazards (Inferred from Analogs): May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15] Harmful if swallowed.[16][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[6]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and significant potential for application in diverse scientific fields. This guide has consolidated its known physicochemical properties, including its molecular structure, boiling point, and predicted pKa and LogP values. Recognizing the gaps in publicly available experimental data, we have provided authoritative, step-by-step protocols for the comprehensive analytical characterization of the molecule via NMR, MS, and other spectroscopic techniques. These methodologies are designed to be self-validating, ensuring researchers can produce reliable and reproducible data. The insights into its chemical reactivity and the biological activities of related structures underscore its value as a scaffold for drug discovery and materials science. By combining established data with a clear framework for empirical investigation, this guide serves as an essential resource for scientists working with this promising compound.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylquinoline is a heterocyclic organic compound belonging to the quinoline family, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to their wide-ranging biological activities. While direct and extensive research into the specific mechanism of action of this compound is currently limited in publicly available scientific literature, this guide synthesizes the existing knowledge on structurally related quinoline derivatives to provide a comprehensive overview of its putative mechanisms. This document will delve into potential molecular targets, downstream signaling pathways, and provide detailed experimental protocols for researchers seeking to elucidate its precise pharmacological functions. The information presented herein is intended to serve as a foundational resource for driving future research and drug discovery efforts centered on this promising compound.

Introduction: The Quinoline Scaffold and the Emergence of this compound

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with derivatives demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial drugs.[1] The biological activity of quinoline derivatives is profoundly influenced by the nature and positioning of substituents on the quinoline ring.[2] this compound, featuring a methoxy group at the 5-position and a methyl group at the 2-position, possesses a unique electronic and steric profile that suggests the potential for distinct biological interactions.[3][4] Preliminary investigations have indicated that this compound may exhibit antimicrobial and anticancer properties, though the underlying mechanisms remain to be fully elucidated.[3]

Putative Mechanisms of Action: An Evidence-Based Postulation

Based on the pharmacological activities of analogous compounds, the mechanism of action of this compound can be hypothesized to involve several key cellular processes. These potential mechanisms are not mutually exclusive and may act in concert to produce the observed biological effects.

Enzyme Inhibition: A Prominent Target for Quinolines

Many quinoline derivatives exert their effects by inhibiting key enzymes involved in cellular proliferation and survival.[5]

  • Enhancer of Zeste Homologue 2 (EZH2): Derivatives of 5-methoxyquinoline have been identified as inhibitors of EZH2, a histone methyltransferase often overexpressed in various cancers.[6] Inhibition of EZH2 leads to the reactivation of tumor suppressor genes. A structurally related 5-methoxyquinoline derivative demonstrated an IC50 value of 1.2 μM against EZH2, suggesting that this compound could be a candidate for EZH2 inhibition.[6]

  • Receptor Tyrosine Kinases (RTKs): The inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common mechanism for quinoline-based anticancer agents.[5][7]

  • Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[5][7]

Modulation of Key Signaling Pathways

The ability of quinoline derivatives to modulate critical signaling pathways is a hallmark of their therapeutic potential.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[5] Several quinoline derivatives have been shown to inhibit this pathway.[5][8][9][10] A structurally related indolo[2,3-b] quinoline derivative was found to downregulate the expression of PI3KCA and p-AKT proteins in colorectal cancer cells.[8]

  • NF-κB Pathway: This pathway is crucial in inflammation and cancer.[2] Certain quinoline analogs have demonstrated anti-inflammatory effects through the inhibition of this pathway.[2]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the interaction of quinoline derivatives with cancer cells is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

  • Apoptosis Induction: Quinolines can trigger apoptosis through the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.[5][8][9][10] For example, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative was shown to arrest the cell cycle at the G2/M phase in a concentration-dependent manner in colorectal cancer cells.[10]

Receptor Binding

Direct interaction with specific receptors is another potential mechanism.

  • Metabotropic Glutamate Receptor 5 (mGluR5): A derivative, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been evaluated for its ability to target mGluR5, suggesting that the 5-methoxyquinoline scaffold has the potential to interact with G-protein coupled receptors.[11]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the activities of its analogs.

putative_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K mGluR5 mGluR5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes Progression Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB->Proliferation EZH2 EZH2 EZH2->Proliferation Represses Tumor Suppressor Genes Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Relieves Torsional Strain DNA->Apoptosis Damage compound This compound compound->RTK Inhibition? compound->mGluR5 Binding? compound->PI3K Inhibition? compound->NFkB Inhibition? compound->EZH2 Inhibition? compound->Topoisomerase Inhibition? compound->DNA Intercalation?

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to investigate the putative mechanisms discussed above.

Cell-Based Proliferation and Cytotoxicity Assays

The initial step is to assess the compound's effect on cell viability across a panel of relevant cell lines (e.g., various cancer cell lines and normal cell lines for comparison).

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Enzyme Inhibition Assays

Based on the activities of related compounds, assays for EZH2 and topoisomerase inhibition are logical starting points.

EZH2 Inhibition Assay (Biochemical):

  • Reaction Setup: In a 384-well plate, combine recombinant EZH2 enzyme, a histone H3 substrate, and S-adenosylmethionine (SAM) in an assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known EZH2 inhibitor (positive control).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Detect the level of histone methylation using a suitable method, such as a fluorescently labeled antibody specific for the methylated histone mark (e.g., H3K27me3) and a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for EZH2 inhibition.

Western Blot Analysis of Signaling Pathways

To investigate the effect on signaling pathways like PI3K/AKT/mTOR, western blotting is a standard and effective technique.

Western Blot Protocol:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

The following diagram outlines a proposed experimental workflow for determining the mechanism of action.

experimental_workflow start Start: Characterize Biological Activity proliferation Cell Proliferation/Cytotoxicity Assays (e.g., MTT) start->proliferation ic50 Determine IC50 Values proliferation->ic50 mechanism_investigation Investigate Putative Mechanisms ic50->mechanism_investigation enzyme_assays Enzyme Inhibition Assays (EZH2, Topoisomerase, Kinases) mechanism_investigation->enzyme_assays pathway_analysis Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR) mechanism_investigation->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_investigation->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining) mechanism_investigation->apoptosis target_validation Target Validation enzyme_assays->target_validation pathway_analysis->target_validation binding_assays Direct Binding Assays (SPR, ITC) target_validation->binding_assays structural_biology Structural Biology (X-ray Crystallography, Cryo-EM) target_validation->structural_biology in_vivo In Vivo Studies (Animal Models) target_validation->in_vivo conclusion Elucidate Mechanism of Action binding_assays->conclusion structural_biology->conclusion in_vivo->conclusion

Caption: A proposed experimental workflow for determining the mechanism of action.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

Putative Target/Pathway Key Analogs Reported Activity (IC50/EC50) Reference
EZH25-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine1.2 µM[6]
PI3K/AKT/mTOR2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineDownregulation of PI3KCA and p-AKT[8]
Cell Proliferation (Colorectal Cancer)2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116: 0.35 µM, Caco-2: 0.54 µM[10]
Cell Cycle Arrest (G2/M)2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineConcentration-dependent increase in G2/M phase cells[10]
mGluR55-methoxy-2-(phenylethynyl)quinoline (MPEQ)Binds to mGluR5-rich brain regions[11]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the broader quinoline class provides a strong foundation for future investigation. The antiproliferative and enzyme-inhibitory activities commonly observed in these scaffolds suggest that this compound is a promising candidate for further study, particularly in the context of oncology and infectious diseases. Future research should focus on a systematic evaluation of its effects on the putative targets and pathways outlined in this guide. A comprehensive understanding of its mechanism of action will be critical for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to 5-Methoxy-2-methylquinoline (CAS: 79205-04-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-2-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon available data, this document details its chemical properties, synthesis methodologies, spectroscopic analysis, and safety considerations, offering a valuable resource for professionals in research and development.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 79205-04-2, is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the quinoline ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79205-04-2ChemScene[1]
Molecular Formula C₁₁H₁₁NOChemScene[1]
Molecular Weight 173.21 g/mol ChemScene[1]
Appearance White to orange to green crystalline powder (for related compounds)(Predicted)
Boiling Point 286.0 ± 20.0 °C at 760 mmHg (Predicted)Finetech Chem[2]
Storage Temperature 4°CChemScene[1]
SMILES CC1=NC2=C(C=C1)C(=CC=C2)OCChemScene[1]

Synthesis of this compound: Established Methodologies

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][8] For the synthesis of this compound, the logical precursors would be m-anisidine (3-methoxyaniline) and acetylacetone.

Figure 1: Combes Synthesis Workflow for a Quinoline Derivative.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

  • Heating: Heat the mixture to a temperature of 100-120°C and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones, reacting with an aniline in the presence of an acid catalyst.[3][6][10][11] For this compound, m-anisidine would be reacted with crotonaldehyde (generated in situ from acetaldehyde).

Figure 2: Doebner-von Miller Synthesis Workflow.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To a solution of m-anisidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or water), add a strong acid catalyst such as hydrochloric acid or sulfuric acid.

  • Reagent Addition: Slowly add crotonaldehyde (2.0 equivalents) to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Heating: After the initial reaction subsides, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, and purify using column chromatography as described for the Combes synthesis.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)¹³C NMR Predicted Chemical Shift (δ, ppm)
H-3~7.2-7.4C-2~158
H-4~7.9-8.1C-3~121
H-6~7.3-7.5C-4~135
H-7~7.6-7.8C-4a~127
H-8~7.0-7.2C-5~156
2-CH₃~2.7C-6~105
5-OCH₃~3.9C-7~130
C-8~108
C-8a~147
2-CH₃~25
5-OCH₃~55

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.[2][22][23]

Mass Spectrometry: Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 173.[12][18] Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 130.[18][24]

References

5-Methoxy-2-methylquinoline biological activity studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-2-methylquinoline

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of a specific derivative, this compound. While direct research on this exact molecule is emerging, this document synthesizes data from structurally related analogues and foundational quinoline chemistry to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its anticancer, antimicrobial, and potential anti-inflammatory properties, elucidating mechanisms of action, presenting detailed experimental protocols, and exploring future research avenues.

Introduction: The Quinoline Scaffold and this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO.[3][4] It belongs to the quinoline family, which is characterized by a bicyclic structure where a benzene ring is fused to a pyridine ring.[3] The specific substitutions—a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position—critically influence its chemical properties, reactivity, and biological profile.[3]

The quinoline nucleus is fundamental to a variety of natural alkaloids and synthetic drugs, renowned for their potent antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2][5][6] Preliminary investigations into this compound and its close derivatives indicate a promising profile with potential activities including:

  • Anticancer Potential : Inhibition of cancer cell proliferation.[3]

  • Antimicrobial Properties : Activity against various bacterial strains.[3]

  • Antioxidant Activity : The methoxy substituent may confer antioxidant capabilities.[3]

  • Anti-inflammatory Activity : A common trait among quinoline-based compounds.[7]

This guide will systematically explore the scientific basis for these activities, focusing on the causality behind experimental design and the validation of results.

Synthetic Strategy: A Foundational Overview

The accessibility of a compound is paramount for its study. While various synthetic routes exist, a common and efficient method for producing the quinoline core is the Doebner-von Miller reaction , a condensation reaction involving an α,β-unsaturated carbonyl compound and an aniline derivative under acidic conditions.[8] Modern methods often employ catalysts to improve yield and environmental friendliness.[3]

Below is a generalized workflow for the synthesis of a substituted quinoline, which can be adapted for this compound.

G cluster_synthesis Generalized Quinoline Synthesis Workflow start Start: Select Reagents (e.g., m-Anisidine, Crotonaldehyde) reaction Condensation Reaction (Acid Catalyst, e.g., HCl, I₂) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, IR Spectroscopy) purification->analysis product Final Product: This compound analysis->product

Caption: A generalized workflow for the synthesis of this compound.

Anticancer Activity: Mechanisms and Evaluation

The most significant research into methoxy-quinoline derivatives has been in oncology. These compounds interfere with fundamental processes of cancer cell proliferation and survival through multiple mechanisms.

Mechanisms of Action

A. Inhibition of Epigenetic Modulators: The EZH2 Target

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, including lymphoma, breast, and prostate cancer.[9] Its over-activation leads to the repression of tumor suppressor genes.[9] A series of 5-methoxyquinoline derivatives were synthesized and identified as a novel class of EZH2 inhibitors.[9][10]

  • Causality : By inhibiting EZH2, these compounds prevent the methylation of histone H3 on lysine 27 (H3K27me3), a key repressive mark. This can lead to the re-expression of tumor suppressor genes, thereby halting cancer progression.

One lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM against EZH2 and showed potent anti-viability activity against colon (HCT15) and breast (MDA-MB-231) cancer cell lines.[9][10]

G compound 5-Methoxyquinoline Derivative (e.g., 5k) ezh2 EZH2 Enzyme (Histone Methyltransferase) compound->ezh2 Inhibits methylation Methylation (H3K27me3) ezh2->methylation Catalyzes histone Histone H3 repression Tumor Suppressor Gene Repression methylation->repression proliferation Cancer Cell Proliferation repression->proliferation

Caption: Mechanism of EZH2 inhibition by 5-methoxyquinoline derivatives.

B. Modulation of Pro-Survival Signaling: The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism that is hyperactivated in many cancers.[11] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this cascade.[11][12] A study on an indoquinoline derivative, which shares structural similarities, demonstrated that it induces apoptosis and cell cycle arrest by inhibiting the expression of PI3K/AKT/mTOR pathway proteins.[12][13]

  • Causality : Inhibition of this pathway blocks downstream signals that promote cell proliferation and prevent apoptosis, making it a highly effective strategy for cancer therapy.

C. Other Plausible Mechanisms

Based on the broader class of quinoline alkaloids, other potential anticancer mechanisms include:

  • Cell Cycle Arrest : Disruption of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[11][13]

  • Induction of Apoptosis : Triggering programmed cell death through the activation of caspases.[11]

  • DNA Intercalation and Topoisomerase Inhibition : The planar structure of the quinoline ring allows it to insert between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage.[8][11]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by the IC₅₀ value—the concentration required to inhibit the growth of 50% of a cell population.

Compound/DerivativeTarget/Cell LineReported IC₅₀ (µM)Reference
5-methoxy-...-quinolin-4-amine (5k)EZH2 (enzymatic assay)1.2[9][10]
Compound 5kHCT15 (Colon Cancer)5.6[9]
Compound 5kMDA-MB-231 (Breast Cancer)2.45[9]
MMNC (Indoloquinoline Derivative)HCT116 (Colorectal Cancer)0.33[12]
MMNC (Indoloquinoline Derivative)Caco-2 (Colorectal Cancer)0.51[12]
Compound 49 (Indoloquinoline Derivative)HCT116 (Colorectal Cancer)0.35[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

Objective: To determine the IC₅₀ of this compound against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates, Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2.5-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Promising Frontier

Quinoline derivatives have a long history as antimicrobial agents. Studies indicate that this compound possesses activity against certain bacterial strains, though this area is less explored than its anticancer potential.[3]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimicrobials involves the disruption of bacterial integrity. Mechanistic studies on related compounds suggest they can compromise the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately causing cell death.[6] Other mechanisms include inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.[16]

Objective: To determine the MIC of this compound against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • 0.5 McFarland standard turbidity solution

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[15]

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing MHB and inoculum only (to confirm bacterial growth).

    • Negative Control: Wells containing MHB only (to check for sterility).

    • Solvent Control: Wells with MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16]

G cluster_mic MIC Determination Workflow start Prepare Serial Dilution of Compound in 96-well Plate add_inoculum Inoculate Wells start->add_inoculum inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read Visually Inspect for Turbidity incubate->read result Determine MIC: Lowest Concentration with No Growth read->result

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory and Antioxidant Potential

While direct studies are limited, the quinoline scaffold is associated with significant anti-inflammatory activity.

  • Anti-inflammatory: Related quinoline alkaloids have been shown to suppress the expression and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in macrophages.[7][17] The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[18]

  • Antioxidant: The presence of an electron-donating methoxy group on the aromatic ring may contribute to antioxidant properties by stabilizing free radicals, which could be beneficial in mitigating diseases related to oxidative stress.[3]

These areas represent a compelling direction for future research into this compound, which could be investigated using assays for cytokine production (ELISA) and radical scavenging (DPPH assay).

Conclusion and Future Directions

This compound is a molecule of significant interest, standing on the shoulders of the pharmacologically validated quinoline scaffold. The existing body of research, primarily on its close derivatives, points towards a strong potential in oncology, particularly through the novel mechanism of EZH2 inhibition and modulation of the PI3K/AKT/mTOR pathway. Its antimicrobial properties, while less defined, warrant further systematic investigation.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive screening of this compound itself against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Elucidation: Pinpointing its specific molecular targets to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity for identified targets.[8]

The exploration of this compound and its derivatives holds the potential to uncover novel and potent therapeutic agents for the treatment of cancer and infectious diseases.[8]

References

Methodological & Application

Application Notes & Protocols: 5-Methoxy-2-methylquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a cornerstone for the development of a wide array of therapeutic agents, including antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1] Within this important class of heterocycles, 5-methoxy-2-methylquinoline emerges as a particularly valuable building block. The strategic placement of its substituents—an electron-donating methoxy group at the 5-position and a reactive methyl group at the 2-position—provides multiple handles for synthetic diversification, enabling chemists to explore a broad chemical space in drug discovery and functional material design.[2]

This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the construction of complex molecular architectures. The protocols herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this versatile reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a solid at room temperature with characteristics that make it suitable for a variety of reaction conditions.

PropertyValueSource
CAS Number 79205-04-2[3][4]
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
Topological Polar Surface Area (TPSA) 22.12 Ų[3]
LogP 2.55[3]
Appearance White to off-white powder/crystal[2]
¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (100 MHz, DMSO-d₆)
δ 7.52 (t, J = 8.2 Hz, 1H)δ 174.2, 150.5, 149.8, 147.6
δ 7.34–7.29 (m, 4H)δ 138.6, 131.5, 128.8 (2C)
δ 7.25 (t, J = 6.9 Hz, 2H)δ 128.4 (2C), 127.2, 120.2
δ 6.91 (d, J = 7.9 Hz, 1H)δ 105.7, 102.0, 94.6
δ 3.95 (s, 3H, -OCH₃)δ 66.3 (2C), 64.7, 56.8, 56.2
Data adapted from the characterization of a 5-methoxyquinoline derivative.[5]

Core Synthetic Strategies: Accessing the Building Block

The construction of the 2-methylquinoline scaffold is most commonly achieved through classic named reactions that involve the condensation of anilines with α,β-unsaturated carbonyl compounds. The Doebner-von Miller reaction is a robust and widely adopted method for this transformation.[1][6] This approach offers a convergent and efficient route to this compound from readily available starting materials.

A plausible and efficient synthesis involves the acid-catalyzed reaction of 3-methoxyaniline with crotonaldehyde. The reaction proceeds through the formation of a β-anilino aldehyde intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the aromatic quinoline core.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) 3-Methoxyaniline->Acid_Catalyst Crotonaldehyde Crotonaldehyde Crotonaldehyde->Acid_Catalyst Heat Heat (Reflux) Acid_Catalyst->Heat This compound This compound Heat->this compound

Caption: Generalized Doebner-von Miller synthesis workflow.

Protocol 1: Generalized Synthesis of this compound

This protocol is a generalized procedure based on the Doebner-von Miller reaction for substituted quinolines.[6] Optimization may be required.

Materials:

  • 3-Methoxyaniline (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol or a biphasic water/ethanol system

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 equiv) in the chosen solvent (e.g., ethanol).

  • Acidification: Carefully add the acid catalyst to the solution. An exothermic reaction may occur.

  • Addition of Carbonyl: Add crotonaldehyde (1.2 equiv) dropwise to the reaction mixture. Control the addition rate to manage any initial exotherm, using an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a base (e.g., 10% NaOH solution) until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Application as a Synthetic Building Block

The true utility of this compound lies in its potential for derivatization into more complex, high-value molecules. Its structure offers two primary sites for functionalization: the activated 2-methyl group and the quinoline ring itself, particularly at the 4-position after activation.

Derivatization Pathway to Bioactive Amines

A powerful strategy in medicinal chemistry involves the synthesis of 2,4-disubstituted quinolines.[5] While the 2-position is already substituted with a methyl group, the 4-position can be readily functionalized. A common approach involves the oxidation of the quinoline to the corresponding N-oxide, followed by chlorination at the 4-position using reagents like phosphoryl chloride (POCl₃). The resulting 4-chloro-5-methoxy-2-methylquinoline is a highly valuable intermediate, primed for nucleophilic aromatic substitution (SₙAr) with a wide variety of amines to generate libraries of potential drug candidates.[5] This methodology has been successfully used to synthesize potent EZH2 inhibitors for cancer therapy.[5]

G A This compound B Quinoline N-oxide Intermediate A->B Oxidation (e.g., m-CPBA) C 4-Chloro-5-methoxy- 2-methylquinoline B->C Chlorination (e.g., POCl₃) E Library of 4-Amino-5-methoxy- 2-methylquinoline Derivatives C->E SₙAr Reaction D Diverse Amines (R-NH₂) D->E Nucleophile

Caption: Synthetic pathway for diversifying the quinoline core.

Protocol 2: Synthesis of 4-Amino-5-methoxy-2-methylquinoline Derivatives (Illustrative)

This protocol describes a general method for the functionalization of the 4-position via a 4-chloro intermediate, inspired by established procedures for related quinolines.[5][7]

Part A: Synthesis of 4-Chloro-5-methoxy-2-methylquinoline

Materials:

  • This compound (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (excess, can serve as solvent)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Chlorination: Carefully add phosphoryl chloride (POCl₃) (e.g., 5-10 equiv). Add a catalytic amount of DMF.

  • Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a large volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralization: Once the quenching is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x volume). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield 4-chloro-5-methoxy-2-methylquinoline.[7]

Part B: Nucleophilic Aromatic Substitution with Amines

Materials:

  • 4-Chloro-5-methoxy-2-methylquinoline (1.0 equiv)

  • Desired primary or secondary amine (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-methoxy-2-methylquinoline (1.0 equiv) in anhydrous NMP.

  • Addition of Reagents: Add the desired amine (1.2-1.5 equiv) and potassium carbonate (2.0 equiv).

  • Heating: Heat the reaction mixture to 120-140°C for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into water. A precipitate may form, which can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final 4-aminoquinoline derivative.[7]

Conclusion and Future Outlook

This compound is a building block of significant strategic importance. Its straightforward synthesis via the Doebner-von Miller reaction and the orthogonal reactivity of its methyl group and quinoline core make it an ideal starting point for the creation of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound. As the demand for novel therapeutics and functional materials continues to grow, the intelligent application of versatile scaffolds like this compound will be paramount in accelerating discovery and innovation in chemical science.[8]

References

Application Notes and Protocols for 5-Methoxy-2-methylquinoline in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoline Scaffold in Fluorescence Applications

Quinoline, a heterocyclic aromatic compound, and its derivatives are a cornerstone in the development of fluorescent probes and chemosensors.[1] Their rigid, planar structure and extended π-conjugated system provide a robust framework for creating fluorophores with tunable photophysical properties.[1] The nitrogen atom within the quinoline ring can influence the probe's sensitivity to its microenvironment, making these compounds valuable for sensing pH, metal ions, and various biomolecules.[2] The modular nature of the quinoline scaffold allows for strategic chemical modifications to alter its absorption and emission characteristics, making it a highly adaptable tool for researchers, scientists, and drug development professionals.[3]

Physicochemical and Estimated Spectroscopic Properties

The properties of 5-Methoxy-2-methylquinoline are influenced by the electron-donating methoxy group at the 5-position and the methyl group at the 2-position of the quinoline core. These substitutions are expected to modulate the electronic structure and, consequently, the fluorescence characteristics of the molecule.

PropertyValue/EstimateReference/Note
CAS Number 79205-04-2[4]
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
Appearance Likely off-white to yellow solidGeneral observation for similar compounds
Solubility Soluble in organic solvents (e.g., acetonitrile, DMSO, DMF)[4]
Estimated Excitation Max (λex) ~340 - 360 nmEstimated based on 6-methoxyquinoline[5][6]
Estimated Emission Max (λem) ~380 - 430 nmEstimated based on 6-methoxyquinoline[5][6]
Estimated Quantum Yield (ΦF) ModerateQuinoline derivatives' quantum yields can vary significantly with substitution and environment.[7][8]

Note: The photophysical data are estimates based on structurally similar compounds, such as 6-methoxyquinoline, and should be experimentally verified for this compound. The fluorescence properties, particularly the quantum yield, are highly sensitive to the solvent environment (solvatochromism).[9][10][11]

Synthesis of this compound

Several classical methods can be adapted for the synthesis of this compound. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Skraup Synthesis

The Skraup synthesis is a well-established method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[4][12] For this compound, the starting aromatic amine would be 3-methoxyaniline.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Methoxyaniline E Skraup Reaction (Heating) A->E B Glycerol B->E C Sulfuric Acid C->E D Oxidizing Agent (e.g., Nitrobenzene) D->E F This compound E->F

Caption: Hypothetical Skraup synthesis of this compound.

Conrad-Limpach-Knorr Synthesis

This method involves the condensation of an aniline with a β-ketoester.[1][13] To obtain a 2-methylquinoline derivative, the Knorr variation, which favors the formation of a 2-hydroxyquinoline at higher temperatures, can be employed, followed by reduction of the hydroxyl group.[1][13]

Potential Applications and Experimental Protocols

Based on the known applications of other quinoline derivatives, this compound holds promise as a fluorescent probe in several areas.

Fluorescent Probe for Metal Ion Detection

Quinoline-based probes are widely used for the detection of various metal ions.[2][14] The nitrogen atom of the quinoline ring and an additional chelating group can coordinate with metal ions, leading to a change in fluorescence intensity, often a "turn-on" response.[14] While this compound itself may not be a strong chelator, it can be functionalized to create selective metal ion sensors.[15][16]

Objective: To evaluate the fluorescence response of this compound to a panel of metal ions.

Materials:

  • Stock solution of this compound (1 mM in acetonitrile).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) (10 mM in deionized water or a suitable buffer).

  • Spectroscopy grade acetonitrile.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Probe Solution: Prepare a 10 µM working solution of this compound in acetonitrile.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.

  • Metal Ion Screening: To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.

  • Incubation: Gently mix and incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample after the addition of the metal ion.

  • Data Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to its initial intensity. A significant increase or decrease in fluorescence suggests a potential sensing capability.

G A Prepare 10 µM Probe Solution in Acetonitrile B Record Initial Fluorescence Spectrum A->B C Add 10 eq. of Metal Ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺) B->C D Incubate 5-10 min at Room Temperature C->D E Record Final Fluorescence Spectrum D->E F Analyze Change in Fluorescence Intensity E->F

Caption: Workflow for metal ion sensing screening.

Cellular Imaging and Biological Probes

The inherent fluorescence of the quinoline scaffold makes it a candidate for developing probes for cellular imaging.[3][17][18] Its lipophilic nature suggests it may be cell-permeable.

Objective: To assess the potential of this compound as a fluorescent stain for live-cell imaging.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes.

  • Stock solution of this compound (1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Preparation of Staining Solution: Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells. Proceed with fluorescence microscopy imaging using an excitation wavelength around 350 nm and collecting the emission in the blue-green region.

G A Culture Cells on Glass-Bottom Dishes B Prepare Staining Solution (1-10 µM in Medium) A->B C Incubate Cells with Staining Solution (15-30 min) B->C D Wash Cells 3x with PBS C->D E Add Fresh Imaging Medium D->E F Image with Fluorescence Microscope (Ex: ~350 nm, Em: ~400-450 nm) E->F

References

Assessing the Cytotoxic Potential of 5-Methoxy-2-methylquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Quinoline Derivative

5-Methoxy-2-methylquinoline, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds renowned for its wide-ranging biological activities.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives developed as therapeutic agents for cancer, infectious diseases, and inflammation.[2] Preliminary research suggests that this compound may possess antimicrobial and anticancer properties, making it a compound of significant interest for further investigation.[1] However, a comprehensive understanding of its cytotoxic effects is a critical first step in the journey from a promising molecule to a potential therapeutic agent.[3]

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of this and other novel chemical entities.

Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity

A single assay is rarely sufficient to fully characterize the cytotoxic profile of a novel compound.[4] Therefore, we advocate for a multi-pronged approach that interrogates different aspects of cellular health. The following assays are recommended for a comprehensive initial assessment of this compound's cytotoxicity:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify membrane integrity and identify necrosis.

  • Caspase-3/7 Assay: To specifically measure apoptosis induction.

The selection of these assays is guided by the known mechanisms of action of many quinoline-based anticancer agents, which include inducing apoptosis and arresting the cell cycle.[5][6]

Experimental Workflow: A Roadmap for Cytotoxicity Assessment

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates the general pipeline for assessing the in vitro cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound in DMSO) treatment Treatment with Serial Dilutions of Compound compound_prep->treatment cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_execution Assay Execution (MTT, LDH, Caspase-3/7) incubation->assay_execution absorbance_luminescence Absorbance/Luminescence Measurement assay_execution->absorbance_luminescence viability_calc Calculation of % Cell Viability absorbance_luminescence->viability_calc ic50 IC50 Value Determination viability_calc->ic50

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Detailed Protocols: Your Step-by-Step Guide

General Cell Culture and Compound Preparation

The foundation of reliable cytotoxicity data lies in meticulous cell culture and compound handling techniques. All procedures should be performed under aseptic conditions in a biological safety cabinet.

1.1. Recommended Cell Lines

The choice of cell lines is critical and should be guided by the research question. For a general anticancer screening of this compound, a panel of cell lines representing different cancer types is recommended.

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HepG2 Hepatocellular Carcinoma
HCT116 Colorectal Carcinoma
PC-3 Prostate Cancer

To assess the selectivity of the compound, it is also advisable to test its cytotoxicity on a non-cancerous cell line.

Cell LineCell Type
Beas-2B Normal Lung Epithelial
NIH-3T3 Mouse Fibroblast

1.2. Compound Stock Solution Preparation

Due to the generally poor aqueous solubility of quinoline derivatives, a stock solution of this compound should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[1][4]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium.

  • Crucial Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of viable cells.[9][10]

2.1. Materials

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

2.2. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with 0.5% DMSO). Include a positive control such as Doxorubicin.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6][9]

2.3. Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] This provides a measure of necrotic cell death.[13]

3.1. Materials

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

3.2. Protocol

  • Seed and treat cells with this compound as described for the MTT assay.

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[12]

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.[12]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[11][12]

3.3. Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Assay: Detecting Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3/7 activity.[5]

4.1. Materials

  • Caspase-Glo® 3/7 Assay Kit (commercially available)

  • Opaque-walled 96-well plates

  • Luminometer

4.2. Protocol

  • Seed and treat cells with this compound in an opaque-walled 96-well plate as described previously.

  • After the desired incubation period, add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

4.3. Data Analysis

The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in apoptosis.

Interpreting the Data: Building a Cytotoxicity Profile

The data obtained from these assays will provide a comprehensive overview of the cytotoxic effects of this compound.

AssayPrimary EndpointInterpretation
MTT Metabolic ActivityA decrease in signal indicates a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects.
LDH Membrane IntegrityAn increase in signal indicates loss of membrane integrity and necrotic cell death.
Caspase-3/7 ApoptosisAn increase in signal indicates the induction of programmed cell death.

By comparing the results of these assays, you can begin to elucidate the mechanism of cell death induced by this compound. For example, a compound that shows a strong signal in the Caspase-3/7 assay but a weak signal in the LDH assay is likely inducing apoptosis rather than necrosis.

Potential Signaling Pathways Affected by Quinoline Derivatives

Quinoline-based anticancer agents have been shown to interact with various cellular targets and signaling pathways. Understanding these potential mechanisms can aid in the interpretation of cytotoxicity data and guide further studies.

signaling_pathways cluster_dna DNA Damage & Replication Stress cluster_kinases Kinase Inhibition cluster_apoptosis Induction of Apoptosis cluster_cell_cycle Cell Cycle Arrest quinoline Quinoline Derivatives (e.g., this compound) dna_intercalation DNA Intercalation quinoline->dna_intercalation topoisomerase Topoisomerase Inhibition quinoline->topoisomerase pi3k_akt PI3K/Akt/mTOR Pathway quinoline->pi3k_akt egfr EGFR Signaling quinoline->egfr pim1 Pim-1 Kinase quinoline->pim1 ros ROS Generation quinoline->ros g2m_arrest G2/M Phase Arrest dna_intercalation->g2m_arrest topoisomerase->g2m_arrest pi3k_akt->g2m_arrest egfr->g2m_arrest mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases g2m_arrest->caspases

Caption: Potential mechanisms of action for anticancer quinoline derivatives.

Conclusion: A Foundation for Future Drug Development

The protocols and insights provided in this guide offer a robust starting point for characterizing the cytotoxic potential of this compound. By employing a multi-assay approach and carefully interpreting the data, researchers can gain valuable knowledge about the compound's effects on cancer cells. This foundational understanding is essential for making informed decisions about the future development of this promising molecule as a potential therapeutic agent.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antimicrobial properties of 5-Methoxy-2-methylquinoline. Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, and understanding the bioactivity of novel substituted quinolines is of significant interest.[1][2] While specific antimicrobial data for this compound is not extensively documented in publicly available literature, this guide furnishes detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] This application note is designed to equip researchers with the necessary tools to generate robust and reproducible data, forming a solid foundation for further drug development efforts.

Introduction to this compound and its Therapeutic Potential

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a wide array of pharmacological activities, most notably antimicrobial effects.[6][7] The core quinoline structure is a bicyclic aromatic heterocycle, and substitutions at various positions on this scaffold can profoundly influence its biological activity. The presence of a methoxy group, as in this compound, is known to modulate the lipophilicity and electronic properties of the molecule, which can, in turn, affect its interaction with biological targets.[8]

The potential mechanisms of action for quinoline derivatives are diverse and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with key metabolic pathways.[9][10] The specific mechanism of this compound remains to be elucidated, and the protocols outlined in this guide will provide the initial, critical data on its spectrum of activity and potency, paving the way for more in-depth mechanistic studies.

Data Presentation: A Framework for Quantifying Antimicrobial Efficacy

The antimicrobial activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits the visible growth of a microorganism.[10][11] For novel compounds like this compound, it is crucial to present this data in a clear and comparative format. The following tables serve as templates for organizing experimental findings. Since specific data for this compound is not yet available, hypothetical data and data from structurally related compounds are used for illustrative purposes.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

Test CompoundGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (ATCC 25923) Escherichia coli (ATCC 25922)
This compoundHypothetical MIC (µg/mL)Hypothetical MIC (µg/mL)
Bacillus subtilis (ATCC 6633) Pseudomonas aeruginosa (ATCC 27853)
This compoundHypothetical MIC (µg/mL)Hypothetical MIC (µg/mL)
Ciprofloxacin (Standard)0.25 - 1.00.008 - 0.03

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

Test CompoundYeastFilamentous Fungi
Candida albicans (ATCC 90028) Aspergillus fumigatus (ATCC 204305)
This compoundHypothetical MIC (µg/mL)Hypothetical MIC (µg/mL)
Fluconazole (Standard)0.25 - 1.016 - 64

Experimental Protocols

The following protocols are detailed to ensure the generation of high-quality, reproducible data. Adherence to these standardized methods is paramount for the reliable assessment of the antimicrobial potential of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for quantitative antimicrobial susceptibility testing.[11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[3]

  • RPMI-1640 medium for fungi[12][13]

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipettes

  • Incubator

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the potential for low aqueous solubility of synthetic compounds, DMSO is a commonly used solvent. The final concentration of DMSO in the assay wells should not exceed 1% to prevent microbial toxicity.[11]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except for the sterility control wells). The final volume in each well will be 200 µL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11][13]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock Prepare Stock Solution (this compound in DMSO) SerialDilution Perform Serial Dilutions of Compound in Plate Stock->SerialDilution Plate Prepare 96-Well Plate (100 µL Broth/Well) Plate->SerialDilution Inoculum Prepare Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Visually Read Plates Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[14][15]

Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Test Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile filter paper disks with a known amount of the stock solution and allow the solvent to evaporate completely.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Placement of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[16]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow Inoculum Prepare Inoculum (0.5 McFarland Standard) InoculatePlate Inoculate MHA Plate with Swab Inoculum->InoculatePlate PlaceDisks Place Disks on Inoculated Plate InoculatePlate->PlaceDisks PrepareDisks Prepare Disks with This compound PrepareDisks->PlaceDisks Incubate Incubate Plate PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones

Workflow for Agar Disk Diffusion Assay.
Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18][19]

Objective: To determine the rate at which this compound kills a microbial population.

Materials:

  • This compound

  • Appropriate broth medium

  • Bacterial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Protocol:

  • Preparation:

    • Prepare a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) in the appropriate broth.

    • Prepare tubes containing broth with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control tube without the compound.

  • Inoculation and Incubation:

    • Inoculate each tube with the bacterial suspension.

    • Incubate the tubes in a shaking incubator at 37°C.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the control. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Troubleshooting and Considerations

  • Solubility Issues: If this compound precipitates in the assay medium, consider using a co-solvent system or alternative formulation, ensuring the solvent itself does not have antimicrobial activity at the concentration used.

  • Inoculum Standardization: Accurate and consistent inoculum density is critical for reproducible MIC results. Always use a calibrated McFarland standard or a spectrophotometer.

  • Quality Control: Routinely test quality control strains with known MIC values for the standard antibiotics to ensure the validity of the experimental setup.[20]

  • Interpretation of Results: For some compounds, trailing endpoints (incomplete inhibition of growth) may be observed. It is important to establish clear criteria for what constitutes "inhibition" based on CLSI or EUCAST guidelines.[21][22]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial antimicrobial characterization of this compound. By following these standardized methods, researchers can generate reliable and comparable data on its spectrum of activity and potency. This information is a critical first step in the drug discovery and development pipeline, enabling informed decisions about the potential of this and other novel quinoline derivatives as future therapeutic agents.

References

Application Notes and Protocols for Evaluating 5-Methoxy-2-methylquinoline in EZH2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: EZH2 as a Pivotal Epigenetic Target in Oncology

Enhancer of zeste homolog 2 (EZH2) is a critical enzyme that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] This complex plays a central role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[1][3][4] The resulting H3K27me3 mark is a hallmark of transcriptionally silenced chromatin, leading to the repression of target gene expression.[4][5] EZH2 is fundamentally involved in essential cellular processes, including embryonic development, cell differentiation, and cell cycle regulation.[1][3]

In the context of oncology, EZH2 is frequently overexpressed or harbors activating mutations in a wide array of cancers, such as prostate, breast, and bladder cancers, as well as various lymphomas.[1][6][7] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and metastasis.[8][9] Consequently, EZH2 has emerged as a highly attractive therapeutic target for the development of novel anti-cancer agents.[1][7] The development of small molecule inhibitors targeting EZH2 is a promising area of research aimed at reactivating silenced tumor suppressor genes and halting cancer progression.[7][10] This document provides detailed protocols for the evaluation of 5-Methoxy-2-methylquinoline, a novel potential EZH2 inhibitor, in both biochemical and cell-based assays.

The EZH2 Signaling Pathway and Point of Inhibition

EZH2 functions within the multi-protein PRC2 complex. The core components of this complex, EED and SUZ12, are essential for the catalytic activity of EZH2.[1] The PRC2 complex is recruited to specific genomic regions where EZH2 then utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate H3K27.[10] This epigenetic modification serves as a docking site for other repressive complexes, leading to chromatin compaction and stable gene silencing. Small molecule inhibitors, such as this compound, are designed to interfere with the catalytic activity of EZH2, preventing the methylation of H3K27 and leading to the reactivation of target gene expression.

EZH2_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Effects PRC2 PRC2 Complex (EZH2, EED, SUZ12) HistoneH3 Histone H3 PRC2->HistoneH3 Catalyzes methylation SAM SAM (Methyl Donor) SAM->PRC2 Provides methyl group H3K27me3 H3K27me3 HistoneH3->H3K27me3 Results in GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Proliferation Cancer Cell Proliferation & Survival GeneSilencing->Proliferation Inhibitor This compound Inhibitor->PRC2 Inhibits catalytic activity

Caption: EZH2 signaling pathway and the mechanism of inhibition.

Biochemical EZH2 Inhibition Assay

This protocol describes an in vitro biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the EZH2 enzyme complex. The assay measures the methylation of a histone H3 peptide substrate by recombinant EZH2.

Principle

The assay quantifies the activity of the EZH2 complex by detecting the amount of S-adenosyl-L-homocysteine (SAH) produced, which is directly proportional to the methyltransferase activity.[11] Alternatively, the level of H3K27 trimethylation can be measured using a specific antibody. The inhibitory effect of this compound is determined by measuring the reduction in EZH2 activity in the presence of the compound.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
Recombinant Human EZH2 ComplexBPS Bioscience51004
S-adenosyl-L-methionine (SAM)Sigma-AldrichA7007
Biotinylated Histone H3 (K27) PeptideAnaSpecAS-61853
384-well Assay PlatesCorning3702
Assay BufferVaries with kit-
Detection Reagents (e.g., AlphaLISA)PerkinElmerVaries with kit
This compoundUser-provided-
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Workflow: Biochemical Assay

Caption: Workflow for the biochemical EZH2 inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the assay buffer as recommended by the enzyme or detection kit manufacturer.

    • Thaw the recombinant EZH2 complex, SAM, and histone H3 peptide on ice.

    • Dilute the EZH2 complex and histone H3 peptide to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but a starting point of 2-5 nM for EZH2 and 100-200 nM for the peptide is recommended.[7]

    • Dilute SAM to its final working concentration in the assay buffer. A concentration close to the Km for SAM is recommended to ensure sensitivity to competitive inhibitors.

  • Compound Dilution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO.

    • Further dilute the compound to the final desired concentrations in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[12]

  • Assay Procedure:

    • Add the diluted this compound or DMSO vehicle (for positive control) to the wells of a 384-well plate.

    • Add the diluted EZH2 enzyme complex to all wells except the negative control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the histone H3 peptide and SAM mixture to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagents (e.g., AlphaLISA acceptor beads and donor beads) and incubate as required.[12]

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell-Based EZH2 Inhibition Assay

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.

Principle

The cellular potency of an EZH2 inhibitor is determined by its ability to penetrate the cell membrane and inhibit the endogenous EZH2 enzyme, leading to a reduction in the global levels of H3K27 trimethylation.[13] This is typically assessed by Western blotting or immunofluorescence.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
EZH2-dependent Cancer Cell Line (e.g., HCC1806)ATCCCRL-2335
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
This compoundUser-provided-
RIPA Lysis BufferCell Signaling9806
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
Primary Antibody: Anti-H3K27me3Cell Signaling9733
Primary Antibody: Anti-Total Histone H3Cell Signaling4499
HRP-conjugated Secondary AntibodyCell Signaling7074
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Workflow: Cell-Based Assay

Caption: Workflow for the cell-based EZH2 inhibition assay.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture an EZH2-dependent cancer cell line (e.g., HCC1806 breast cancer cells) in the appropriate medium supplemented with FBS.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 72-96 hours) to allow for histone mark turnover.[6]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.[13]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for H3K27me3 and total histone H3 using image analysis software.

    • Normalize the H3K27me3 signal to the total histone H3 signal for each sample.

    • Calculate the percent inhibition of H3K27me3 relative to the vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the log of the compound concentration.

Expected Outcomes and Data Interpretation

A successful EZH2 inhibitor like this compound is expected to demonstrate a dose-dependent inhibition of EZH2 activity in the biochemical assay, resulting in a measurable IC50 value. In the cell-based assay, the compound should lead to a dose-dependent reduction in global H3K27me3 levels, confirming its cell permeability and target engagement. The cellular IC50 for H3K27me3 reduction can then be determined. It is important to note that the cellular IC50 for growth inhibition may be higher than that for H3K27me3 reduction, suggesting that a significant reduction of the histone mark may be required to impact cell proliferation.[6]

Troubleshooting and Considerations

  • Low Signal in Biochemical Assay: Ensure the EZH2 enzyme is active and the reaction is within the linear range. Optimize enzyme and substrate concentrations.

  • High Background in Biochemical Assay: Use high-quality reagents and follow the detection kit's recommendations for blocking and washing steps.

  • No Reduction in H3K27me3 in Cells: The compound may have poor cell permeability. Consider alternative delivery methods or longer incubation times. The chosen cell line may also not be sensitive to EZH2 inhibition.

  • DMSO Effects: Keep the final DMSO concentration consistent across all wells and below 1% to minimize solvent-induced artifacts.[12]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential EZH2 inhibitor. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and cellular activity of this compound, providing critical data for its further development as a therapeutic agent.

References

Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline Derivatives

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] In the realm of oncology, quinoline-based compounds have emerged as a significant class of anticancer agents.[5] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases and tubulin polymerization to the induction of apoptosis and cell cycle arrest.[2][3][5][6][7]

The successful development of several FDA-approved quinoline-based drugs for cancer treatment underscores their therapeutic relevance.[3][5] This has fueled further research into novel quinoline derivatives with enhanced efficacy and selectivity. The accurate and systematic evaluation of these compounds in preclinical cell-based models is a critical step in the drug discovery pipeline, providing essential data on their cytotoxic potential and mechanisms of action.[8][9]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of quinoline derivatives in cell lines. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and reproducible experiments, from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Foundational Assays for Cytotoxicity and Cell Viability

The initial assessment of a novel compound's anticancer potential invariably begins with the determination of its cytotoxicity against a panel of cancer cell lines.[8][10] These assays measure the extent to which a compound induces cell death or inhibits cell proliferation.

Cell Line Selection and Culture

The choice of cell lines is paramount and should be guided by the therapeutic indication of interest. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is often employed for initial screening.[8][11] It is crucial to use well-characterized, contamination-free cell lines and to maintain them under standardized culture conditions to ensure experimental reproducibility.

Tetrazolium Reduction Assays (MTT and XTT)

Tetrazolium-based assays are the workhorses of cytotoxicity screening, offering a colorimetric readout of metabolically active cells.[10][12][13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce yellow tetrazolium salts (MTT, XTT) to a colored formazan product.[14][15] The intensity of the color is directly proportional to the number of viable cells.[12][15]

  • Advantages: These assays are sensitive, reproducible, and amenable to high-throughput screening.[10] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step required in the MTT assay.[15]

Protocol: MTT Cell Viability Assay[9][13][14][15][17]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[16] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.[9][16]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value, a key measure of the compound's potency.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay provides a measure of cytotoxicity by quantifying the release of lactate dehydrogenase from cells with damaged plasma membranes.[8]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Cytotoxicity Assay[8]

Materials:

  • 96-well plates

  • Cells and quinoline compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[8]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of various quinoline derivatives is typically summarized in a table format, presenting the IC50 values against different cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[8]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[8]
Bis-quinoline isomers (2a-c)U937 (Leukemia), HL60 (Leukemia), HCT116 (Colon), HeLa (Cervical), MCF-7 (Breast)0.14 - 15[17]
4-Quinoline thiosemicarbazone variantMCF-7 (Breast)0.82[2]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of a quinoline derivative has been established, the next crucial step is to investigate its mechanism of action. This involves a series of more specialized assays designed to probe specific cellular processes such as apoptosis and cell cycle progression.[18][19]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[9][19] Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.[8][9][19]

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect externalized PS.[21][22] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[19][21]

  • Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis.[21][23]

    • Principle: These assays use specific substrates that are cleaved by active caspases (e.g., caspase-3, -7, -8, -9) to produce a colorimetric or fluorometric signal.[9][23]

Protocol: Annexin V/PI Apoptosis Assay[9][24]

Materials:

  • 6-well plates

  • Cells and quinoline compounds

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization: Experimental Workflow for Cytotoxicity and Apoptosis

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis start Cell Seeding in 96-well plates treatment Treatment with Quinoline Derivative (Dose-Response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh ic50 Data Analysis (IC50 Calculation) mtt->ic50 ldh->ic50 apoptosis Apoptosis Assay (Annexin V/PI) western Mechanism of Action Studies (e.g., Western Blot for Caspases, Bcl-2 family) apoptosis->western cell_cycle Cell Cycle Analysis (PI Staining) ic50->apoptosis ic50->cell_cycle

Caption: Workflow for evaluating quinoline derivatives in cell lines.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[3][6] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]

  • Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[24][25][27] The fluorescence intensity of the stained cells is proportional to their DNA content.[27] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.[27]

Protocol: Cell Cycle Analysis by PI Staining[25][26][27][29]

Materials:

  • Cells and quinoline compounds

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells after treatment and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.[28] Incubate at 4°C for at least 30 minutes.[28]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[28]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A to degrade RNA and prevent its interference with DNA staining.[28] Incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for at least 15-20 minutes.[25][26]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Visualization: Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 DISC formation caspase8 Active Caspase-8 procaspase8->caspase8 bcl2 Bcl-2 family (Bax/Bak activation) caspase8->bcl2 Bid cleavage procaspase3 Pro-caspase-3/7 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 Apoptosome formation procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3/7 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of cellular substrates

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Methoxy-2-methylquinoline for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-Methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Section 1: Understanding the Solubility Challenge

This compound is a quinoline derivative, a class of compounds known for its diverse biological activities and frequent use in drug discovery.[1] However, like many aromatic heterocyclic compounds, it presents a significant solubility hurdle, particularly in the aqueous environments required for most bioassays.[2]

The core of the problem lies in its molecular structure: a largely non-polar, aromatic quinoline backbone with a lipophilic methyl group. While the methoxy group and the nitrogen atom in the quinoline ring add some polarity, the molecule is predominantly hydrophobic. This inherent hydrophobicity leads to poor aqueous solubility, which can cause compound precipitation, inaccurate concentration measurements, and ultimately, unreliable bioassay results.[3][4]

To effectively troubleshoot, we must first understand the compound's key physicochemical properties.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol -
LogP (o/w) 2.55A positive LogP indicates higher solubility in lipids (octanol) than in water, predicting poor aqueous solubility.[5]
pKa (Predicted) 5.70 ± 0.50The quinoline nitrogen is weakly basic.[6] This suggests that the compound's charge state, and thus its solubility, can be manipulated by adjusting the pH of the solution.[7]
Aqueous Solubility Poor (Predicted)Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.
Organic Solvent Solubility Good (Predicted)Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.[8][9]

Table 1: Key physicochemical properties of this compound and their impact on experimental design.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: My compound won't dissolve directly in my aqueous buffer. What is the recommended first step?

A1: Direct dissolution in aqueous media is not recommended due to the compound's hydrophobic nature. The standard and most effective starting point is to prepare a high-concentration stock solution in a 100% organic solvent.[10]

Causality: Organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), are highly effective at disrupting the crystal lattice energy of solid compounds and solvating hydrophobic molecules.[11] This creates a concentrated, homogenous stock solution that can then be serially diluted into your aqueous assay buffer.

Recommendation:

  • Prepare a 10-50 mM stock solution of this compound in 100% DMSO.

  • Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C to prevent compound degradation).

  • Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

Q2: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A2: This is the most common problem researchers face and is known as "crashing out." It occurs because while the compound is soluble in DMSO, it is not soluble in water.[12] When you add the small volume of DMSO stock to a large volume of aqueous buffer, the DMSO molecules disperse and are surrounded by water, drastically increasing the solution's polarity. The compound is no longer adequately solvated and precipitates out of the solution.[13]

Troubleshooting Workflow:

G start Precipitation Observed Upon Aqueous Dilution q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Increase Stock Concentration (e.g., from 10 mM to 50 mM) to reduce required volume. q1->a1_yes Yes q2 Is the final compound concentration too high? q1->q2 No a1_yes->q2 a2_yes Perform a kinetic solubility test to find the max soluble concentration in your specific buffer. q2->a2_yes Yes q3 Is the buffer pH >6.5? q2->q3 No a2_yes->q3 a3_yes Try lowering the buffer pH to 5.5-6.0 to protonate the quinoline nitrogen. q3->a3_yes Yes end_node Consider Advanced Techniques (Sec. 4) q3->end_node No a3_yes->end_node

Key Strategies to Prevent Precipitation:

  • Minimize Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% without significant cytotoxicity, though this should be validated for your specific cell line.[12] To achieve your desired final compound concentration while keeping DMSO low, you may need to prepare a more concentrated stock solution.

  • Optimize the Dilution Process: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the stock solution to a vigorously vortexing tube of buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.[14]

  • Perform a Kinetic Solubility Test: Determine the maximum soluble concentration of your compound in the final assay buffer. This involves preparing a series of dilutions and visually or instrumentally (e.g., via nephelometry) inspecting for precipitation after a relevant incubation period.[4]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective strategy.

Causality: this compound has a predicted pKa of ~5.70, which corresponds to the protonation of the quinoline nitrogen atom.[6][15] At a pH below its pKa, the nitrogen atom will be protonated, forming a cationic species (a quinolinium ion). This charged form is generally more soluble in polar solvents like water than the neutral form.[16][17]

Recommendation:

  • If your assay can tolerate it, try preparing your final working solution in a buffer with a pH between 5.0 and 6.0.

  • Be aware that changing pH can affect protein function, cell viability, and the compound's activity itself. Always run appropriate pH controls in your experiment.

Section 3: Protocols & Methodologies

Protocol 3.1: Preparing a High-Concentration Stock in DMSO

Objective: To prepare a 20 mM stock solution of this compound.

Materials:

  • This compound (MW: 173.21 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vial

Procedure:

  • Calculate the required mass: For 1 mL of a 20 mM solution, you need: Mass = 20 mmol/L * 173.21 g/mol * 0.001 L = 3.46 mg

  • Accurately weigh 3.46 mg of this compound and place it in a sterile vial.

  • Add 1 mL of 100% DMSO to the vial.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 3.2: Serial Dilution to Minimize Precipitation

Objective: To prepare a 20 µM working solution in an aqueous buffer with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw one aliquot of the 20 mM stock solution (from Protocol 3.1).

  • Calculate the required volume of stock: Using C₁V₁ = C₂V₂: (20,000 µM)(V₁) = (20 µM)(1000 µL) -> V₁ = 1 µL

  • Pipette 999 µL of your desired aqueous buffer into a sterile microcentrifuge tube.

  • While the tube is on a vortex mixer at medium speed, dispense the 1 µL of 20 mM DMSO stock directly into the buffer.

  • Continue vortexing for an additional 15-30 seconds to ensure complete mixing.

  • Use this working solution immediately. Do not store diluted aqueous solutions, as the compound may precipitate over time.[18]

Section 4: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed. These should be approached with caution as they have a higher potential for assay interference.

Use of Co-solvents

Sometimes, a mixture of solvents can be more effective than DMSO alone. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with DMSO to improve solubility upon aqueous dilution.[][20]

Employing Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[23][24]

Mechanism: The hydrophobic compound partitions into the non-polar core of the cyclodextrin, while the polar outer surface of the cyclodextrin interacts favorably with water, effectively shuttling the compound into the solution.[25]

G plus + cyclodextrin cyclodextrin equals complex_cd complex_cd compound compound

Considerations:

  • Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[25]

  • The formation of the inclusion complex is an equilibrium process.

  • It is crucial to test for any effects of the cyclodextrin itself on your bioassay.

Section 5: Assay Compatibility & Final Considerations

The ultimate goal is to solubilize your compound without interfering with the biological assay. Always remember:

  • Run Solvent Controls: Every experiment should include a "vehicle control" group that is treated with the same final concentration of solvent(s) (e.g., 0.1% DMSO) and any other excipients used to dissolve the compound.

  • Validate for Your System: The tolerance for solvents and excipients can vary dramatically between different cell lines, proteins, and assay formats.[26][27] What works for one assay may not work for another.

  • Observe and Document: Carefully observe your solutions for any signs of precipitation (e.g., cloudiness, particulates). Inaccurate concentration is a primary source of non-reproducible data.

By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, high-quality data in your biological assays.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we address common experimental challenges in a direct question-and-answer format, offering field-proven insights and evidence-based solutions to help you optimize your reactions, improve yields, and ensure the reliable synthesis of these critical heterocyclic compounds.

Section 1: General Troubleshooting & FAQs

This section covers broad challenges that can be encountered across various quinoline synthesis methods, from low yields to purification difficulties.

Q1: My quinoline synthesis is resulting in a very low yield. What are the general factors I should investigate first?

A1: Low yields in quinoline synthesis are a frequent issue stemming from several core factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your aniline, carbonyl compounds, and any reagents. Impurities can introduce side reactions that consume starting materials or inhibit the catalyst.

  • Reaction Conditions: Classical methods often require harsh conditions (e.g., strong acids, high temperatures) which can lead to the decomposition of starting materials or products.[1][2] It's essential to carefully control temperature and reaction time.[3] Modern catalytic methods often operate under milder conditions, which can be a viable alternative.[4][5]

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. For metal catalysts, ensure they haven't been deactivated by air or moisture.[6] For acid or base catalysts, verify the concentration and purity.[6]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure it has gone to completion.[3]

  • Workup and Purification Losses: Significant product loss can occur during extraction and purification, especially when dealing with tarry byproducts.[7] Optimize your workup procedure, including neutralization and extraction steps, to maximize recovery.[3]

Q2: I'm struggling to purify my substituted quinoline. The crude product is a complex mixture, and column chromatography is proving difficult.

A2: Purification of quinoline derivatives can be challenging due to their basic nature and the presence of persistent impurities like tar.[7][8]

  • Interaction with Silica Gel: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and even decomposition of the product on the column.[9]

    • Solution: Deactivate the silica gel by adding a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) to your eluent.[9] This neutralizes the acidic sites and improves peak shape.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[9] For some compounds, reversed-phase (C18) chromatography may also be effective.[9]

  • Steam Distillation: For classical syntheses like the Skraup or Doebner-von Miller, which produce significant tar, steam distillation is a highly effective primary purification step.[2][7][8] The quinoline is often steam-volatile, allowing it to be separated from non-volatile tars before subsequent purification.[7]

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge, particularly in reactions like the Friedländer and Combes syntheses when using unsymmetrical ketones or β-diketones.[2][10][11]

  • Catalyst Selection: The choice of catalyst can profoundly influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another in the Friedländer synthesis.[10][11]

  • Substrate Modification: In some cases, modifying the substrate can direct the cyclization. For instance, introducing a phosphoryl group on the α-carbon of a ketone has been used to control regioselectivity in the Friedländer reaction.[10][11]

  • Reaction Conditions: Systematically optimizing reaction parameters such as temperature, solvent, and the rate of reagent addition can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.[11][12]

  • Steric Effects: In the Combes synthesis, steric hindrance from substituents on the aniline or the β-diketone can play a major role in determining the regioselectivity of the annulation step.[11][13]

Section 2: Method-Specific Troubleshooting Guides

This section provides detailed Q&A guides for some of the most common classical and modern methods used to synthesize substituted quinolines.

The Skraup Synthesis

The Skraup synthesis is notorious for its highly exothermic nature and the formation of tarry byproducts.[7][8][11]

Q: My Skraup reaction is extremely vigorous and difficult to control. What immediate and preventative measures can I take?

A: A runaway Skraup reaction is a serious safety hazard.

  • Immediate Action: If it is safe to do so, immediately cool the reaction flask in an ice-water bath to dissipate heat.[7]

  • Preventative Measures:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to moderate the reaction's exothermicity.[7][8][11]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.[8]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by boiling), remove the heat source. The exotherm should sustain the reaction for a period before heat needs to be reapplied.[7]

Q: How can I minimize the significant tar formation in my Skraup synthesis?

A: Tar formation is a result of the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[2][8]

  • Moderator: As with controlling the exotherm, using ferrous sulfate can help reduce the rate of reaction and subsequent charring.[8]

  • Temperature Control: Avoid excessively high temperatures, which accelerate polymerization.[3][8]

  • Purification Strategy: Be prepared for a tarry crude product. The most effective purification method is to make the reaction mixture strongly basic and then perform a steam distillation to isolate the volatile quinoline product.[2][7]

The Doebner-von Miller Synthesis

A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2][11]

Q: My Doebner-von Miller reaction is yielding large amounts of polymer/tar instead of my desired quinoline. How can I prevent this?

A: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction.[2][3][14]

  • Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., water/toluene), the carbonyl compound can be sequestered in the organic phase, drastically reducing its concentration in the acidic aqueous phase where polymerization occurs.[1][11][14] This can significantly increase the product yield.[1]

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution helps to keep its instantaneous concentration low, disfavoring self-condensation and polymerization.[3][8]

  • Catalyst Optimization: While strong acids are needed, their concentration and type can be optimized. Experimenting with different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., SnCl₄, ZnCl₂) can help find a balance between efficient cyclization and minimal side reactions.[11][14][15]

The Friedländer Synthesis

Key challenges in the Friedländer synthesis include controlling regioselectivity with unsymmetrical ketones and preventing aldol self-condensation side reactions.[2][10][16]

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of isomers. How can I control the regioselectivity?

A: This is a classic problem in Friedländer synthesis.[10][11][16]

  • Catalyst Choice: The catalyst is key to directing the reaction.

    • Amine Catalysts: Specific amine catalysts can promote regioselectivity.[10][12]

    • Ionic Liquids: Using an ionic liquid like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as the solvent can also provide high regiospecificity.[12]

    • Lewis Acids: A screening of metal salt Lewis acids showed that Indium(III) triflate (In(OTf)₃) can be a highly effective catalyst for promoting the selective formation of the desired Friedländer product.[17]

  • Temperature Control: In some systems, adjusting the reaction temperature can influence the regiochemical outcome.[12]

Q: The aldol self-condensation of my ketone starting material is competing with the desired reaction and lowering my yield. What can I do?

A: Aldol condensation is a common side reaction, especially under basic conditions.[2][10]

  • Switch to an Imine Analog: Instead of using the 2-aminoaryl aldehyde/ketone directly, you can pre-form its imine analog. This modification avoids the conditions that promote self-condensation of the ketone.[10][12]

  • Change Catalytic Conditions: If you are using a base catalyst, which promotes enolate formation and aldol reactions, switch to an acid catalyst (e.g., p-toluenesulfonic acid, iodine).[10][18] Milder catalytic systems, including various Lewis acids or solid acid catalysts, can also minimize these side reactions.[12][16]

The Combes Synthesis

Challenges in the Combes synthesis often relate to low yields and regioselectivity issues with unsymmetrical β-diketones.[11][13]

Q: My Combes synthesis is giving a low yield. What factors should I investigate?

A: Low yields can stem from incomplete condensation or inefficient cyclization.[11]

  • Catalyst/Dehydrating Agent: The reaction is acid-catalyzed.[13] While concentrated sulfuric acid is common, it can be harsh. Using a polyphosphoric ester (PPE) catalyst can be more efficient as a dehydrating agent and lead to better yields.[11][13]

  • Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[13] Significant steric bulk on either the aniline or the β-diketone can hinder this cyclization step, leading to lower yields.[11][13] If possible, selecting less sterically hindered starting materials can improve the outcome.

Section 3: Protocols and Data

Troubleshooting Workflow Diagram

This diagram outlines a systematic approach to diagnosing and solving common issues in substituted quinoline synthesis.

G start Start: Unsatisfactory Quinoline Synthesis check_yield Low Yield? start->check_yield check_purity Purity Issues? (e.g., Isomers, Byproducts) check_yield->check_purity No verify_reagents Verify Reagent Purity & Stoichiometry check_yield->verify_reagents Yes regioselectivity Regioselectivity Issue? check_purity->regioselectivity Yes end End: Optimized Synthesis check_purity->end No optimize_conditions Optimize Conditions: Temp, Time, Solvent verify_reagents->optimize_conditions catalyst_issues Investigate Catalyst: Activity, Loading, Type optimize_conditions->catalyst_issues workup_loss Review Workup & Purification for Loss catalyst_issues->workup_loss workup_loss->check_purity byproducts Byproduct Formation? regioselectivity->byproducts No control_regio Control Regioselectivity: Change Catalyst, Temp, Substrate Modification regioselectivity->control_regio Yes purification_method Optimize Purification: Eluent, Stationary Phase byproducts->purification_method No mitigate_byproducts Mitigate Byproducts: Change Conditions (e.g., Biphasic), Use Substrate Analogs byproducts->mitigate_byproducts Yes purification_method->end control_regio->purification_method mitigate_byproducts->purification_method

Caption: A systematic workflow for troubleshooting common problems in quinoline synthesis.

Table 1: Comparison of Catalysts for Controlling Regioselectivity in Friedländer Synthesis
2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst / ConditionsProduct Ratio (2-Subst. : 4-Subst.)Reference
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃ / Solvent-freeSelective for Friedländer product[17]
2-AminoacetophenoneAcetylacetoneAmine Catalyst (e.g., Pyrrolidine)Varies, can favor 2-subst.[12]
2-Aminoaryl KetoneMethyl KetoneIonic Liquid ([Hbim]BF₄)Regiospecific[12]
2-Aminoaryl Ketoneα-Methylene KetoneIodine / Solvent-freeGood yields, regioselectivity depends on substrate[10][16]
General Protocol: Base-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for the synthesis of a substituted quinoline. Warning: Always perform a thorough safety assessment for your specific reagents and conditions.

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (1.0 eq) and the ketone with an α-methylene group (1.1 - 1.5 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., potassium hydroxide, 0.1 - 0.2 eq).[8]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically several hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[8]

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography (potentially with a triethylamine-doped eluent) or recrystallization.

Modern Synthesis Approaches

Classical methods often suffer from harsh conditions and low yields.[1][5] Modern organic synthesis has introduced a variety of transition-metal-catalyzed and metal-free approaches that offer milder conditions, higher efficiency, and broader functional group tolerance.[4][5][19][20][21]

  • Palladium-catalyzed reactions: Various Pd-catalyzed methods have been developed for the synthesis of substituted quinolines, often involving C-H activation or cross-coupling strategies.[4][19]

  • Copper-catalyzed reactions: Copper catalysts are widely used in multicomponent reactions to construct diverse quinoline scaffolds with high regioselectivity.[4][20]

  • Iron-catalyzed reactions: Earth-abundant and cost-effective iron catalysts have been employed for the oxidative C-C bond cleavage of styrenes, followed by annulation to form quinolines under environmentally benign conditions.[5]

  • Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often in conjunction with solid acid catalysts like Nafion NR50 for a greener approach.[1][4]

Decision Tree for Method Selection

This diagram can help guide the initial selection of a synthetic strategy based on the desired substitution pattern.

G start Desired Quinoline Substitution Pattern? unsub Unsubstituted (on pyridine ring) start->unsub two_sub 2-Substituted start->two_sub two_four_sub 2,4-Disubstituted start->two_four_sub complex_sub Complex/Highly Functionalized start->complex_sub skraup Consider Skraup (simple anilines) unsub->skraup dvm Consider Doebner-von Miller (from α,β-unsat. carbonyls) two_sub->dvm friedlander Consider Friedländer (versatile, many catalysts) two_sub->friedlander combes Consider Combes (from β-diketones) two_four_sub->combes two_four_sub->friedlander complex_sub->friedlander modern Consider Modern Catalytic Methods (e.g., Pd, Cu, Fe) for mildness & tolerance complex_sub->modern

Caption: A decision-making guide for selecting a quinoline synthesis method.

References

Technical Support Center: Optimizing Synthesis of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most pressing issues encountered during the synthesis of this compound, primarily via the Doebner-von Miller reaction, which is a common and effective route.[1][2][3]

Issue 1: Low or No Product Yield

Q: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: This is a frequent challenge. Low yield is typically traced back to one or more suboptimal reaction parameters. Let's break down the critical factors to investigate:

  • Acid Catalyst Concentration and Type: The acid is not just a catalyst; it protonates the aniline, influencing its reactivity.

    • Causality: If the acid concentration is too low, the reaction rate will be impractically slow. Conversely, excessively harsh acidic conditions can promote polymerization and degradation.[4]

    • Solution: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are effective.[1][4] If using HCl, ensure it is concentrated. For Lewis acids, ensure they are anhydrous, as water can inhibit their activity. Consider starting with a 1:2 to 1:3 molar ratio of aniline to acid as a baseline.

  • Reaction Temperature: Temperature control is critical for navigating the fine line between reaction activation and byproduct formation.

    • Causality: The cyclization and dehydration steps require sufficient thermal energy. However, the reaction is often exothermic, and runaway temperatures will favor polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[4][5]

    • Solution: Monitor the internal reaction temperature closely. A gentle reflux is often optimal. If the reaction is too vigorous, use an ice bath to moderate the initial exothermic phase, especially during reagent addition.[5]

  • Purity of Reactants: Contaminants can halt your reaction.

    • Causality: Impurities in the starting materials (p-anisidine or crotonaldehyde) can introduce side reactions. Water is a common culprit, especially when using hygroscopic Lewis acid catalysts.

    • Solution: Use freshly distilled or high-purity p-anisidine and crotonaldehyde. Ensure all glassware is oven-dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air or moisture.[6]

  • Reaction Time: Complex reactions need time to reach completion.

    • Causality: The multi-step mechanism of the Doebner-von Miller synthesis means that shorter reaction times may only allow for the formation of intermediates without subsequent cyclization and aromatization.[4]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Follow the disappearance of the limiting reagent (p-anisidine) to determine the optimal reaction time. A typical reflux time can be several hours.[5][7]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

G Start Start: Low/No Yield Check_TLC Analyze TLC Plate (Co-spot with SM) Start->Check_TLC SM_Present Starting Material (p-anisidine) Remains Check_TLC->SM_Present Yes SM_Absent Starting Material Consumed Check_TLC->SM_Absent No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Degradation Degradation / Side Products SM_Absent->Degradation Optimize_Time Action: - Increase Reaction Time - Increase Temperature Incomplete_Rxn->Optimize_Time Optimize_Conditions Action: - Check Reagent Purity - Verify Catalyst Activity - Lower Temperature Degradation->Optimize_Conditions

Caption: A decision tree for troubleshooting low yield.

Issue 2: Excessive Tar Formation

Q: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What causes this and how can I prevent it?

A: Tar formation is arguably the most common problem in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[4]

  • Causality: The highly reactive nature of α,β-unsaturated aldehydes/ketones under strong acid and heat makes them prone to self-condensation and polymerization, resulting in intractable polymeric tars.

  • Solutions:

    • Slow Reagent Addition: The most effective preventative measure is to add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline.[4] This keeps the instantaneous concentration of the polymerizable species low.

    • In Situ Generation: An alternative is to generate the α,β-unsaturated carbonyl in situ. For synthesizing 2-methylquinolines, this can be achieved by using acetaldehyde, which undergoes an acid-catalyzed aldol condensation to form crotonaldehyde in a controlled manner.[7]

    • Temperature Moderation: As mentioned previously, avoid excessive temperatures. Maintain a controlled, gentle reflux rather than vigorous heating.

Issue 3: Difficulty in Product Purification

Q: I've completed the reaction and have a crude product, but I'm struggling with the work-up and purification. What is a reliable procedure?

A: A robust work-up is essential for isolating the quinoline product from the acidic, complex reaction mixture.

  • Causality: The desired product, this compound, is a basic compound. In the acidic reaction mixture, it exists as a protonated salt. The work-up must neutralize the acid and deprotonate the product to its free-base form for extraction.

  • Recommended Protocol:

    • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

    • Basification: Carefully make the reaction mixture strongly alkaline by adding a concentrated solution of sodium hydroxide (NaOH) or by using slaked lime (Ca(OH)₂).[5][7] This step is highly exothermic and should be done in an ice bath. The goal is to neutralize the acid catalyst and deprotonate the quinoline hydrochloride salt.

    • Isolation:

      • Steam Distillation: For volatile quinolines like 2-methylquinoline, steam distillation is a highly effective method to separate the product from non-volatile tars and inorganic salts.[5][7]

      • Solvent Extraction: If steam distillation is not feasible, the basified mixture can be thoroughly extracted with an organic solvent like ethyl acetate or dichloromethane.

    • Final Purification: The crude product obtained from extraction or distillation can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner-von Miller reaction?

A1: The exact mechanism has been a subject of extensive study. A widely accepted proposal involves a fragmentation-recombination pathway.[4][9]

  • Conjugate Addition: The reaction begins with a Michael-type conjugate addition of the aniline (p-anisidine) to the α,β-unsaturated carbonyl (crotonaldehyde).[1]

  • Fragmentation-Recombination: A key mechanistic insight is that this initial adduct can fragment back into an imine and an enolate. These fragments can then recombine.[1][9][10] This explains observations from isotope labeling studies where scrambling occurs.[9][10]

  • Cyclization & Dehydration: The crucial intermediate then undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Oxidation/Aromatization: The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent can be an external one added to the reaction or, in many cases, Schiff base intermediates formed during the reaction act as the oxidant.[11]

Q2: Should I use the Skraup or Doebner-von Miller synthesis for this compound?

A2: Both are classic methods for quinoline synthesis, but the Doebner-von Miller reaction is generally preferred for this specific target.

  • Skraup Synthesis: This method uses glycerol, which dehydrates in situ to form acrolein, and a strong oxidizing agent (like nitrobenzene) in concentrated sulfuric acid.[12][13] It is excellent for producing the parent quinoline ring but can be notoriously violent and difficult to control.[12][13] It is less ideal for creating specific substitution patterns like the 2-methyl group.

  • Doebner-von Miller Synthesis: This reaction is a modification that uses a pre-formed α,β-unsaturated aldehyde or ketone.[1][3] By using crotonaldehyde (or generating it in situ from acetaldehyde), you directly introduce the necessary backbone to form the 2-methyl substituted quinoline ring. This provides much better control over the final product structure.

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Carbon Source Glycerol (dehydrates to acrolein)α,β-Unsaturated Aldehyde/Ketone
Typical Product Unsubstituted or simply substituted quinolinesSpecifically substituted quinolines (e.g., 2-methyl)
Control Less control, often violent reaction[12]More controlled, direct precursor use
Recommendation Good for parent quinolinePreferred for this compound

Q3: Can I use a different starting material instead of p-anisidine to make other substituted quinolines?

A3: Absolutely. The choice of the substituted aniline is a primary way to control the substitution pattern on the benzene portion of the quinoline ring. For example:

  • Using aniline would yield 2-methylquinoline.

  • Using m-toluidine would yield a mixture of 5-methyl- and 7-methyl-2-methylquinoline.

  • The regiochemical outcome for meta-substituted anilines can be unpredictable, often yielding a mixture of 5- and 7-substituted isomers.[9] Electron-donating groups on the aniline generally favor the reaction.[4]

References

avoiding common side products in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline core. The formation of this critical heterocyclic scaffold is often plagued by side reactions that can drastically reduce yields, complicate purification, and consume valuable time.

This document moves beyond standard textbook procedures to provide in-depth troubleshooting advice, rooted in mechanistic understanding. We will explore the "why" behind common experimental failures and offer field-tested solutions to steer your synthesis toward the desired product.

Part 1: General Troubleshooting - Frequently Asked Questions (FAQs)

This section addresses broad issues applicable across various named reactions for quinoline synthesis.

FAQ 1.1: My reaction is producing a significant amount of dark, insoluble tar. What is happening and how can I prevent it?

Answer:

Tar formation is a common issue, particularly in classical methods like the Skraup or Doebner-von Miller syntheses, which employ harsh conditions (e.g., concentrated sulfuric acid, high temperatures).

  • The Cause (Causality): The primary culprits are polymerization and degradation.

    • Polymerization of Carbonyls: In reactions that generate α,β-unsaturated aldehydes or ketones in situ (like acrolein from glycerol in the Skraup synthesis), these reactive intermediates can readily polymerize under strong acid catalysis.

    • Substrate Degradation: Aromatic amines can be susceptible to oxidation and degradation under the highly acidic and oxidizing conditions, leading to complex, high-molecular-weight byproducts.

  • The Solution (Preventative Protocols):

    • Control the Exotherm: These reactions are often highly exothermic. Ensure your reaction vessel is equipped for efficient heat dissipation (e.g., a large-volume flask, a mechanical stirrer for homogenous mixing, and an ice bath on standby). Add reagents, especially the acid, slowly and in portions.

    • Use a Moderating Agent: In the Skraup synthesis, the addition of a mild reducing agent like ferrous sulfate (FeSO₄) can help to moderate the violent reaction between the aniline and the oxidizing agent.

    • Switch to Milder Synthesis Routes: If possible, consider alternative, modern synthetic routes that operate under milder conditions. For example, the Friedländer synthesis or catalyst-driven versions of the Combes synthesis often provide cleaner reactions.

FAQ 1.2: I am obtaining a mixture of regioisomers. How can I improve the selectivity of my reaction?

Answer:

Regioisomeric impurities are a frequent challenge, especially when using unsymmetrical starting materials in reactions like the Friedländer or Combes syntheses.

  • The Cause (Causality): The formation of different regioisomers stems from competing reaction pathways that have similar activation energies. For instance, in the Friedländer synthesis, an unsymmetrical ketone can form two different enolates, each capable of attacking the amino group's ortho-carbonyl, leading to two distinct quinoline products.

  • The Solution (Enhancing Selectivity):

    • Directed Reactions: Employ starting materials where the regiochemistry is pre-determined. For example, using a β-ketoester in a Conrad-Limpach synthesis provides excellent control over the final substitution pattern.

    • Catalyst Control: Modern catalysis offers powerful solutions. In the Friedländer synthesis, the choice of acid or base catalyst can significantly influence which enolate is formed preferentially. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or specific Brønsted acids can direct the cyclization pathway.

    • Blocking Groups: In some cases, a temporary blocking group can be installed on one of the reactive sites to prevent its participation in the reaction, which is then removed post-synthesis.

Below is a decision workflow for tackling regioselectivity issues in the Friedländer synthesis.

G start Mixture of Regioisomers Observed in Friedländer Synthesis check_ketone Is the ketone or β-dicarbonyl starting material symmetrical? start->check_ketone yes_symmetrical Yes check_ketone->yes_symmetrical  If Yes no_unsymmetrical No check_ketone->no_unsymmetrical  If No re_examine Re-examine starting materials and product characterization. Isomerization is not expected. yes_symmetrical->re_examine strategy Select Control Strategy no_unsymmetrical->strategy thermo_control Thermodynamic Control: Use reversible conditions (e.g., strong base like KOH/EtOH) to favor the more stable product. strategy->thermo_control Option 1 kinetic_control Kinetic Control: Use irreversible conditions (e.g., LDA at low temp) to favor the less hindered enolate. strategy->kinetic_control Option 2 catalyst_control Catalytic Control: Use a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid (p-TsOH) to direct cyclization. strategy->catalyst_control Option 3

Caption: Troubleshooting workflow for regioselectivity.

Part 2: Synthesis-Specific Troubleshooting Guides

Guide 2.1: The Skraup & Doebner-von Miller Syntheses

These classical methods are powerful but notorious for their harshness.

  • Issue: My reaction is either failing to start or is uncontrollably violent.

    • Analysis: The reaction has a significant induction period followed by a powerful exotherm. The "oxidizing agent" (often nitrobenzene, which also serves as the solvent and substrate) requires activation.

    • Solution:

      • Initiation: Ensure your sulfuric acid is concentrated (98%) and your glycerol is anhydrous. Water can impede the dehydration of glycerol to the reactive acrolein intermediate.

      • Moderation: As mentioned in FAQ 1.1, add 0.1 equivalents of ferrous sulfate (FeSO₄). This helps to create a more controlled, steady reaction profile.

      • Temperature Control: Begin the reaction at a moderately elevated temperature (e.g., 100-120 °C) and be prepared to cool the vessel once the exotherm begins. Do not pre-heat the mixture too aggressively.

Guide 2.2: The Friedländer Synthesis

This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

  • Issue: My primary side product results from the self-condensation of my ketone starting material (an aldol reaction).

    • Analysis: The conditions required to form the enolate for the Friedländer cyclization (e.g., base catalysis) are often the same conditions that promote the self-condensation of the ketone starting material. This is especially problematic with ketones like acetone or cyclohexanone.

    • Solution:

      • Catalyst Choice is Key: Shift from traditional strong base/acid catalysis to more sophisticated catalysts. Lewis acids like tin(IV) chloride (SnCl₄) or gold catalysts have been shown to favor the desired intermolecular reaction over the competing self-condensation.

      • Reaction Conditions: Running the reaction at milder temperatures can often favor the desired thermodynamic product over the kinetically favored aldol side product.

      • Stoichiometry: Use a slight excess of the o-aminoaryl carbonyl component to ensure the methylene component is consumed preferentially in the cross-condensation reaction.

The diagram below illustrates the competing pathways.

G cluster_0 Starting Materials cluster_1 Reaction Pathways o-Aminoaryl Ketone o-Aminoaryl Ketone Methylene Ketone Methylene Ketone Enolate Enolate Methylene Ketone->Enolate Base or Acid Catalyst Desired Pathway Desired Pathway: Friedländer Annulation Enolate->Desired Pathway Attacks o-Aminoaryl Ketone Side Pathway Side Pathway: Aldol Self-Condensation Enolate->Side Pathway Attacks another Methylene Ketone Quinoline Product Quinoline Product Desired Pathway->Quinoline Product Aldol Adduct Aldol Adduct Side Pathway->Aldol Adduct

Caption: Competing pathways in the Friedländer synthesis.

Part 3: Optimized Experimental Protocol

Protocol 3.1: A Mild, Lewis Acid-Catalyzed Friedländer Synthesis for Reducing Aldol Side Products

This protocol uses scandium triflate, a water-tolerant Lewis acid, to efficiently catalyze the reaction under milder conditions than traditional methods.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Acetonitrile (solvent)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and acetonitrile (approx. 0.5 M concentration).

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add scandium(III) triflate (0.05 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired quinoline product.

Data Comparison:

MethodCatalystTemperature (°C)Typical YieldKey Side Products
Classic Pfitzinger KOH / EtOHReflux (78)40-60%Aldol products, Knoevenagel adducts
Lewis Acid (Sc(OTf)₃) Sc(OTf)₃ / MeCNReflux (82)85-95%Minimal, trace starting materials
Brønsted Acid p-TsOH / TolueneReflux (110)70-85%Dehydration byproducts

Technical Support Center: Troubleshooting Low Yield in 5-Methoxy-2-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this valuable synthetic transformation. The following question-and-answer format directly addresses specific challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

Question 1: My reaction is producing a significant amount of dark, intractable tar, and the yield of this compound is very low. What is the primary cause and how can I mitigate this?

Answer:

This is the most frequently encountered issue in quinoline syntheses like the Doebner-von Miller reaction, which is a common route to 2-methylquinolines.[1][2] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) under the harsh reaction conditions required for cyclization.[1][3]

Causality: Strong acids, necessary to protonate the carbonyl and facilitate cyclization, also readily catalyze the self-condensation and polymerization of enals or enones.[3] High temperatures exacerbate this problem, leading to the formation of high-molecular-weight, tarry byproducts that are difficult to remove and trap your desired product.[1]

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization.[1][4] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus favoring the desired reaction with the aniline over self-polymerization.[3]

  • Gradual Addition of Reactants: Slowly add the α,β-unsaturated carbonyl to the heated acidic solution of the p-anisidine. This maintains a low instantaneous concentration of the carbonyl, further suppressing polymerization.[3]

  • Optimize Acid Concentration and Type: While strong acids are essential, excessively harsh conditions accelerate tar formation.[1] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[3][5] Milder Lewis acids may be preferable in some cases.[3]

  • Control Reaction Temperature: Avoid excessive temperatures which promote polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or gradual addition of reagents can also help to control any exothermic reactions that may lead to localized overheating.[3][6]

Question 2: The reaction appears to have stalled, with a significant amount of starting material (p-anisidine) remaining even after prolonged reaction times. What factors could be responsible for this low conversion?

Answer:

Low conversion can be attributed to several factors, primarily related to reaction kinetics and equilibria.

Causality: The key steps in quinoline synthesis, such as the initial condensation and the subsequent cyclization, are often reversible and require sufficient activation energy. Suboptimal conditions can lead to an unfavorable equilibrium or an exceedingly slow reaction rate.

Solutions:

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heating to proceed at an efficient rate.[5] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[5] Carefully control and monitor the reaction temperature to ensure it is within the optimal range for the specific synthetic route.

  • Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical. If the acid is too weak or its concentration is too low, the protonation of intermediates will be inefficient, slowing down the key cyclization and dehydration steps.[7][8] Consider screening different acid catalysts as mentioned in the previous point.

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[5] While some water is often part of the reaction medium, excessive amounts can be detrimental. Using anhydrous reagents and solvents where appropriate can be beneficial.

Question 3: My final product is contaminated with a partially hydrogenated quinoline derivative, which is difficult to separate from the desired this compound. How does this happen and how can I prevent it?

Answer:

The formation of a dihydroquinoline intermediate is a key step in the Doebner-von Miller synthesis. The final step is the oxidation of this intermediate to the aromatic quinoline.[3] Incomplete oxidation is the primary reason for this contamination.

Causality: The oxidation of the dihydroquinoline intermediate to the final aromatic product is a crucial, yet sometimes inefficient, step. The choice of oxidizing agent and the reaction conditions play a significant role in ensuring complete conversion.

Solutions:

  • Incorporate an Oxidizing Agent: While aerial oxidation can occur, it is often slow and incomplete. The inclusion of a mild oxidizing agent is recommended. Traditionally, nitrobenzene has been used in the Skraup synthesis (a related reaction), but milder and safer alternatives are often preferred.[9] Elemental iodine has also been reported as an effective oxidizing agent in some quinoline syntheses.[10][11]

  • Optimize Reaction Conditions for Oxidation: Ensure that the reaction conditions (temperature, reaction time) are sufficient for the oxidation step to go to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) can help determine the point at which the dihydroquinoline intermediate is fully consumed.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: The Doebner-von Miller reaction is a very common and direct method for synthesizing 2-methylquinolines.[12] It involves the reaction of an aniline (in this case, p-anisidine) with an α,β-unsaturated carbonyl compound (like crotonaldehyde).[4][12] Another viable option is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]

Q2: How can I effectively monitor the progress of my this compound synthesis?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials (p-anisidine and the carbonyl compound) on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and to check for the presence of intermediates or side products.

Q3: What are the best practices for purifying the crude this compound product?

A3: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: After the reaction, making the mixture strongly alkaline with a base like sodium hydroxide will neutralize the acid catalyst and deprotonate any quinoline hydrochloride salt, liberating the free quinoline base.[1][6] This can then be extracted into an organic solvent.

  • Steam Distillation: For reactions that produce a lot of tar, steam distillation can be an effective method to isolate the volatile quinoline product from non-volatile polymeric material.[1][13]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard and effective method.[14] A gradient of ethyl acetate in hexanes is a common eluent system.[14]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) can be used for final purification.[14]

Q4: Can the methoxy group on the aniline (p-anisidine) affect the reaction outcome?

A4: Yes, the methoxy group plays a significant electronic role. As an electron-donating group, it activates the aromatic ring, which can facilitate the electrophilic cyclization step.[15] However, its position can also influence regioselectivity in certain quinoline syntheses if unsymmetrical carbonyl compounds are used.[8] For the synthesis of this compound, the methoxy group at the para-position of the aniline starting material directs the cyclization to predictably form the desired isomer.

Experimental Protocols & Data

Protocol 1: Optimized Doebner-von Miller Synthesis of this compound

This protocol utilizes a biphasic system to minimize tar formation.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the toluene solution dropwise to the refluxing acidic mixture over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully make the mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Table 1: Influence of Catalyst on Quinoline Synthesis Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄Water100450[2]
Polyphosphoric Acid (PPA)Neat120275[8]
ZnCl₂Neat150665[11]
IodineEthanolReflux880[10]

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of this compound Issue_Tar Significant Tar Formation? Start->Issue_Tar Issue_Conversion Low Conversion of Starting Material? Issue_Tar->Issue_Conversion No Sol_Tar1 Use Biphasic System (e.g., Toluene/H₂O) Issue_Tar->Sol_Tar1 Yes Issue_Impurity Partially Hydrogenated Impurity? Issue_Conversion->Issue_Impurity No Sol_Conv1 Optimize Reaction Temperature Issue_Conversion->Sol_Conv1 Yes Sol_Imp1 Add Mild Oxidizing Agent (e.g., Iodine) Issue_Impurity->Sol_Imp1 Yes End Optimized Yield Issue_Impurity->End No Sol_Tar2 Gradual Reactant Addition Sol_Tar1->Sol_Tar2 Sol_Tar3 Optimize Acid Catalyst & Concentration Sol_Tar2->Sol_Tar3 Sol_Tar4 Control Temperature Sol_Tar3->Sol_Tar4 Sol_Tar4->Issue_Conversion Sol_Conv2 Screen Different Catalysts Sol_Conv1->Sol_Conv2 Sol_Conv3 Ensure Anhydrous Conditions (if applicable) Sol_Conv2->Sol_Conv3 Sol_Conv3->Issue_Impurity Sol_Imp2 Increase Reaction Time/Temperature for Oxidation Sol_Imp1->Sol_Imp2 Sol_Imp2->End

Caption: A logical workflow for troubleshooting low yields.

Doebner-von Miller Reaction Mechanism

DoebnerVonMiller cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation Aniline p-Anisidine Intermediate1 Michael Adduct Aniline->Intermediate1 Carbonyl Crotonaldehyde Carbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 H+ Dihydroquinoline Dihydroquinoline Intermediate2->Dihydroquinoline -H₂O Product This compound Dihydroquinoline->Product [O]

Caption: Key steps in the Doebner-von Miller synthesis.

References

Technical Support Center: Overcoming Resistance in Cancer Cell Lines with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives to combat cancer cell resistance. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Foundational Knowledge: Quinoline Derivatives in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant class of compounds in the development of new anticancer agents.[1][2] These compounds exhibit a broad range of biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways crucial for cancer cell survival.[3][4] Their mechanism of action is diverse, targeting various cellular components such as DNA topoisomerases, protein kinases, and microtubule polymerization.[5][6] Several quinoline-based drugs, including Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use, highlighting the therapeutic potential of this scaffold.[7][8]

Mechanisms of Action of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death by activating apoptotic pathways.[1][6]

  • Cell Cycle Arrest: They can halt the cell cycle at various phases, preventing cancer cell proliferation.[1][9]

  • Inhibition of Angiogenesis: Some derivatives can block the formation of new blood vessels that supply tumors with nutrients.[1]

  • Disruption of Cell Migration: They can interfere with the processes that allow cancer cells to metastasize.[1]

  • Targeting Key Enzymes: Quinoline derivatives can inhibit enzymes vital for cancer cell survival, such as topoisomerases and protein kinases.[3][5]

Understanding the Nemesis: Mechanisms of Resistance

The development of drug resistance is a major hurdle in cancer chemotherapy.[7] Cancer cells can employ various strategies to evade the cytotoxic effects of quinoline derivatives.

Key Resistance Pathways

cluster_drug Quinoline Derivative cluster_cell Cancer Cell Drug Quinoline Derivative MDR Multidrug Resistance (e.g., P-gp overexpression) Drug->MDR Efflux Target Target Alteration (e.g., mutation) Drug->Target Reduced Binding Survival Pro-survival Pathways (e.g., PI3K/Akt activation) Drug->Survival Bypass Apoptosis Apoptosis Evasion (e.g., Bcl-2 upregulation) Drug->Apoptosis Inhibition Autophagy Autophagy Upregulation Drug->Autophagy Induction

Caption: Common mechanisms of cancer cell resistance to quinoline derivatives.

A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent.[10][11] Other resistance mechanisms include alterations in the drug's molecular target, the activation of pro-survival signaling pathways, and the evasion of apoptosis.[10]

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered during in vitro experiments with quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is showing decreasing efficacy in my cancer cell line over time. What is the likely cause?

A1: The most probable reason is the development of multidrug resistance (MDR).[10] A key player in MDR is the overexpression of ABC transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell.[10][12] Other possibilities include mutations in the drug's target or the activation of alternative survival pathways.[10]

Q2: How can I confirm if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can use several methods to assess P-gp overexpression:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the sensitive parental line.[10]

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.[10]

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. Reduced intracellular accumulation of this dye in your resistant cells indicates increased P-gp activity.[10]

Q3: What are some initial strategies to overcome P-gp-mediated resistance?

A3: A common approach is to co-administer your quinoline derivative with a known P-gp inhibitor, such as verapamil.[10] This can help restore the intracellular drug concentration and its cytotoxic effects.[13] Additionally, synthesizing novel quinoline derivatives designed to evade or inhibit P-gp has shown promise.[10][13]

Q4: Can autophagy play a role in resistance to quinoline-based drugs?

A4: Yes, autophagy can serve as a survival mechanism for cancer cells under chemotherapeutic stress. Some quinoline derivatives, like chloroquine and its analogs, are known autophagy inhibitors.[10] If your compound does not inhibit autophagy, resistance could be mediated by its upregulation. In such cases, co-treatment with an autophagy inhibitor may enhance your drug's efficacy.[10]

Q5: My quinoline derivative induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?

A5: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in cell survival signaling pathways like the PI3K/Akt/mTOR pathway.[10][14] Investigating the expression and phosphorylation status of key proteins in these pathways can provide valuable insights.[10]

Troubleshooting Common Experimental Issues
Problem Potential Cause Suggested Solution
Inconsistent IC50 values for a novel quinoline derivative in a resistant cell line. Inconsistent drug concentration: The compound may be degrading or precipitating in the culture medium.[10]Prepare fresh drug solutions for each experiment. Verify the compound's solubility in the culture medium and consider using a different solvent if necessary.[15]
Variations in cell seeding density: Cell density can influence drug sensitivity.[10]Optimize and standardize your cell seeding protocol to ensure consistent cell numbers.
Cell line instability: The resistance phenotype may not be stable.Regularly check for the expression of resistance markers (e.g., P-gp). Consider re-deriving the resistant line if the phenotype is lost.[10]
Contamination: Mycoplasma or other microbial contamination can alter cellular responses.[10]Regularly test your cell lines for contamination.
Combination therapy of a quinoline-based drug and a P-gp inhibitor is not effective in reversing resistance. P-gp is not the primary resistance mechanism: Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux.[10][16]Screen for the expression of other relevant ABC transporters. Test inhibitors specific to these transporters if they are overexpressed.[12]
Alternative resistance mechanisms: Resistance may be due to target mutation or other non-efflux-based mechanisms.[10]Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways that may be altered.
Suboptimal inhibitor concentration: The concentration of the P-gp inhibitor may be too low to effectively block efflux.[10]Perform a dose-response experiment with the P-gp inhibitor to determine the optimal concentration for your cell line.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of quinoline derivatives and investigate resistance mechanisms.

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17][18]

Workflow for MTT Assay

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with quinoline derivative (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete cell culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[17]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and positive controls. Incubate the plates for 48-72 hours.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[17]

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]

Protocol 2: Western Blotting for P-gp Expression

This protocol allows for the quantification of P-gp protein levels in sensitive versus resistant cell lines.

Methodology:

  • Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities to compare P-gp expression levels between the sensitive and resistant cell lines.

Protocol 3: Rhodamine 123 Efflux Assay

This functional assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-treatment (Optional): Pre-incubate a set of wells with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Add fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for dye efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells indicates higher P-gp activity.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: IC50 Values of a Novel Quinoline Derivative (Compound X) in Sensitive and Resistant Cancer Cell Lines

Cell LineQuinoline DerivativeIC50 (µM)
MCF-7 (Sensitive)Compound X1.38[9]
HCT-116 (Sensitive)Compound X5.34[9]
MGC-803 (Sensitive)Compound X5.21[9]
A549/DOX (Resistant)Doxorubicin>100
A549/DOX (Resistant)Compound 160a + DoxorubicinSignificantly lower than Doxorubicin alone[13]

Note: The data for Compound 160a is presented qualitatively as the specific IC50 value in combination with doxorubicin was not provided in the search results, but a significant enhancement of cytotoxic effect was reported.

Conclusion

Overcoming resistance to quinoline derivatives in cancer cell lines requires a multi-faceted approach grounded in a solid understanding of the underlying molecular mechanisms. By systematically troubleshooting experimental challenges and employing robust protocols, researchers can effectively evaluate the potential of novel quinoline compounds and develop strategies to circumvent resistance. This guide provides a foundational framework to empower scientists in their pursuit of more effective cancer therapies.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline-based fluorophores. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common experimental issues and enhance the fluorescence quantum yield (Φf or QY) of your quinoline compounds. The content is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts essential for understanding and manipulating the fluorescence properties of quinoline derivatives.

Q1: What is fluorescence quantum yield (QY), and why is it a critical parameter for quinoline compounds?

A1: Fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a compound[1][2]. A high QY is crucial because it directly correlates with the brightness and sensitivity of a fluorescent probe, which is essential for high-quality imaging and detection applications[3]. For quinoline compounds used in drug development, bio-imaging, and chemical sensing, a higher QY means a stronger signal, allowing for detection at lower concentrations and improving the signal-to-noise ratio.

Q2: What are the primary factors that influence the QY of quinoline compounds?

A2: The QY of quinoline derivatives is highly sensitive to both their molecular structure and their immediate environment. Key factors include:

  • Molecular Structure: The type and position of substituent groups on the quinoline ring dramatically influence its electronic properties. Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) can create a "push-pull" system that enhances intramolecular charge transfer (ICT), often leading to higher QY[3][4].

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the QY[3][5]. For many quinoline derivatives, fluorescence can be quenched in polar solvents[3][6].

  • pH: The protonation state of the quinoline nitrogen is a critical factor. Protonation can significantly enhance fluorescence by changing the nature of the lowest energy excited state.[7][8][9]

  • Temperature: Higher temperatures often lead to a decrease in QY due to an increase in non-radiative decay processes (e.g., vibrational relaxation and collisions).

  • Concentration: At high concentrations, many fluorescent molecules, including quinolines, can exhibit aggregation-caused quenching (ACQ), where intermolecular interactions lead to a decrease in fluorescence[3]. However, some specially designed quinoline derivatives exhibit the opposite effect, known as Aggregation-Induced Emission (AIE)[10][11][12][13].

Q3: How does pH specifically affect the fluorescence of quinoline compounds?

A3: Quinoline and its derivatives are N-heterocycles, meaning they contain a nitrogen atom within their aromatic ring system. This nitrogen has non-bonding electrons which can give rise to a low-energy excited state known as an (n,π) state. Transitions from this state are often less fluorescent. In an acidic environment, the nitrogen atom can become protonated. This protonation alters the electronic structure, often making the (π,π) excited state the lowest energy state. Transitions from a (π,π*) state are typically much more fluorescent, leading to a significant enhancement of the quantum yield[7][8]. This pH-dependent fluorescence is a key feature used in the design of fluorescent pH sensors[14][15][16]. For example, a study showed that using strong acids could lead to a more than 50-fold increase in the fluorescence of isoquinoline[7].

Q4: What is Aggregation-Induced Emission (AIE), and how does it apply to quinolines?

A4: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state[10][12][13]. This is the opposite of the more common Aggregation-Caused Quenching (ACQ). The mechanism behind AIE is often the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, flexible parts of the molecule can rotate or vibrate, dissipating the absorbed energy non-radiatively. In an aggregated state, these motions are physically hindered, which closes off non-radiative decay pathways and forces the molecule to release its energy as fluorescence, thus increasing the quantum yield[12]. Several quinoline-based compounds have been designed to be AIE-active, making them highly valuable for applications like biological imaging and chemical sensing in aqueous media[10][11][13][17].

Section 2: Troubleshooting Guide: Experimental Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common experimental problems that lead to suboptimal quantum yield.

Q5: My quinoline compound shows very low or no fluorescence. What are the potential causes and how can I fix it?

A5: Low or absent fluorescence is a common issue. The underlying causes can be systematically investigated.

  • Cause 1: Environmental Quenching. The solvent, pH, or presence of dissolved oxygen could be quenching the fluorescence.

    • Troubleshooting Steps:

      • Solvent Screen: Test the compound's fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). Some quinoline derivatives are highly sensitive to solvent polarity and may only fluoresce in non-polar environments[6].

      • pH Adjustment: Since protonation can dramatically enhance quinoline fluorescence, try adjusting the pH of the solution[7][8]. For many quinolines, an acidic environment (e.g., using 0.1 M H2SO4) is optimal[18].

      • Deoxygenation: Dissolved molecular oxygen is a well-known collisional quencher[19]. Purge your solvent and sample solution with an inert gas like nitrogen or argon for 15-20 minutes before measurement.

  • Cause 2: Inherent Molecular Properties. The molecule itself may have a naturally low quantum yield due to efficient non-radiative decay pathways like internal conversion or intersystem crossing.

    • Troubleshooting Steps:

      • Structural Modification: While not a simple fix, consider if the molecular design can be improved. Introducing rigid structural elements or specific electron-donating/withdrawing groups can enhance QY[3][20].

      • Low-Temperature Measurement: Cooling the sample (e.g., using a liquid nitrogen cryostat) can reduce non-radiative decay from molecular vibrations and increase fluorescence intensity, helping to confirm if a signal is present[21].

  • Cause 3: Aggregation-Caused Quenching (ACQ). The compound may be self-quenching at the concentration used.

    • Troubleshooting Steps:

      • Dilution Series: Measure the fluorescence of a series of dilutions. If the fluorescence intensity per unit of absorbance increases upon dilution, ACQ is likely occurring. For quantitative measurements, it's crucial to work in a concentration range where absorbance is linearly proportional to fluorescence intensity (typically absorbance < 0.1)[18][21].

Workflow for Troubleshooting Low Quantum Yield

Troubleshooting_Low_QY start Low / No Fluorescence Observed check_env Investigate Environmental Factors start->check_env check_mol Assess Inherent Molecular Properties start->check_mol check_conc Check for Concentration Effects start->check_conc solution_env Optimize Solvent, pH, or Deoxygenate check_env->solution_env Quenching suspected solution_mol Consider Structural Modification or Low-Temp Measurement check_mol->solution_mol Low intrinsic QY suspected solution_conc Perform Dilution Series / Work at A < 0.1 check_conc->solution_conc ACQ suspected

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyquinoline Analogs: Insights for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on the structure-activity relationship (SAR) of 5-methoxyquinoline analogs, a class of compounds that has shown significant promise, particularly in the realm of oncology. While comprehensive SAR studies on a broad series of 5-methoxy-2-methylquinoline analogs are not extensively documented in publicly available literature, this guide will provide a detailed comparative analysis of closely related 5-methoxyquinoline derivatives to offer valuable insights for the rational design of novel therapeutic agents. The primary focus will be on the inhibition of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently dysregulated in cancer.[4]

The 5-Methoxyquinoline Scaffold: A Privileged Structure

The 5-methoxyquinoline core represents a key pharmacophore. The methoxy group at the 5-position has been shown to be crucial for the potency of certain biological activities.[4] Modifications at other positions, particularly the 2- and 4-positions, allow for the fine-tuning of the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Understanding the impact of these substitutions is paramount for the development of effective and safe drug candidates.

Comparative Analysis of 5-Methoxyquinoline Analogs as EZH2 Inhibitors

A significant advancement in the understanding of 5-methoxyquinoline SAR comes from a study by Liu et al. (2015), which investigated a series of these analogs as inhibitors of EZH2.[4] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression.[5] Overexpression of EZH2 is implicated in the progression of various cancers, making it an attractive therapeutic target.[4]

The following sections dissect the SAR of 5-methoxyquinoline analogs based on substitutions at the 2- and 4-positions, with a focus on their inhibitory activity against the EZH2 enzyme and their cytotoxic effects on HCT15 (colon cancer) and MDA-MB-231 (breast cancer) cell lines.

Impact of Substitutions at the 2-Position

The initial exploration of the 5-methoxyquinoline scaffold by Liu et al. involved variations at the 2-position while maintaining a 1-benzylpiperidin-4-amine group at the 4-position. The results clearly indicate that the nature of the substituent at the C-2 position has a profound impact on the compound's activity.

Among the tested analogs, the introduction of a 1-methyl-1,4-diazepane group at the 2-position (Compound 5g) resulted in the most potent inhibition of EZH2 and the highest cytotoxicity against both cancer cell lines.[4] This suggests that a cyclic amine moiety with a specific size and basicity is favored for optimal activity. In contrast, smaller or less basic groups at this position led to a significant decrease in potency.

Impact of Substitutions at the 4-Position

With the optimal 1-methyl-1,4-diazepane group fixed at the 2-position, further modifications were explored at the 4-position. This led to the discovery of compound 5k , which features a 1-methylpiperidin-4-amine group at this position.[4] This compound emerged as the most active in the series, with an IC50 value of 1.2 µM against EZH2 and potent cytotoxicity against HCT15 and MDA-MB-231 cells (IC50 values of 5.6 µM and 2.45 µM, respectively).[4]

The SAR at the 4-position suggests that a basic nitrogen-containing heterocycle is beneficial for activity. The piperidine ring in compound 5k likely contributes to favorable interactions with the target protein.

The Critical Role of the 5-Methoxy Group

To confirm the importance of the methoxy group at the 5-position, analogs with methoxy groups at other positions (6, 7, or 8) or with dimethoxy substitutions were synthesized. The study found that moving the methoxy group from the 5-position or adding a second methoxy group generally led to a decrease in both enzymatic and cellular activity.[4] This underscores the critical role of the 5-methoxy group in the observed biological effects of this class of compounds.

Quantitative Data Summary

The following table summarizes the biological activity of key 5-methoxyquinoline analogs from the study by Liu et al. (2015), providing a clear comparison of their potencies.

CompoundR2-SubstituentR4-SubstituentEZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
1 -Cl1-benzylpiperidin-4-amine28> 50> 50
5g 1-methyl-1,4-diazepane1-benzylpiperidin-4-amine3.510.28.5
5k 1-methyl-1,4-diazepane1-methylpiperidin-4-amine1.25.62.45

Signaling Pathway Context

The anticancer activity of 5-methoxyquinoline analogs, particularly their role as EZH2 inhibitors, places them within the intricate network of cellular signaling pathways that control gene expression and cell fate.

EZH2 Signaling Pathway

EZH2, as the catalytic subunit of PRC2, plays a pivotal role in epigenetic gene silencing. Its inhibition by compounds like 5k can lead to the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.[5]

EZH2_Pathway EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Transcription_Repression Transcriptional Repression H3K27me3->Transcription_Repression Tumor_Suppressor Tumor Suppressor Genes Proliferation Cell Proliferation & Survival Tumor_Suppressor->Proliferation Transcription_Repression->Tumor_Suppressor Inhibitor 5-Methoxyquinoline Analog (e.g., 5k) Inhibitor->EZH2

Caption: Inhibition of the EZH2 signaling pathway by 5-methoxyquinoline analogs.

PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6] Some quinoline derivatives have been shown to modulate this pathway.[7] While direct inhibition of this pathway by the 5-methoxyquinoline analogs discussed here has not been explicitly demonstrated, it represents a potential downstream consequence of EZH2 inhibition or a parallel mechanism of action.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinoline Quinoline Analog (Potential) Quinoline->PI3K

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by quinoline analogs.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols relevant to the synthesis and evaluation of 5-methoxyquinoline analogs.

Synthesis of 2-Chloro-5-methoxyquinoline (Key Intermediate)

The synthesis of the 5-methoxyquinoline analogs described by Liu et al. starts with the key intermediate 2-chloro-5-methoxyquinoline.[4]

Step-by-Step Methodology:

  • Cyclization: 2-bromo-5-methoxyaniline is cyclized with malonic acid using phosphorus oxychloride (POCl3) as both a catalyst and a solvent. The reaction mixture is refluxed for 16 hours.

  • Work-up: The reaction mixture is carefully poured into water and extracted with dichloromethane (DCM).

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield 8-bromo-2,4-dichloro-5-methoxyquinoline.

  • Debromination: The bromine at the 8-position is removed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) and methanol (CH3OH) to give 2,4-dichloro-5-methoxyquinoline.

  • Nucleophilic Substitution: This intermediate then undergoes nucleophilic substitution at the 4-position with various amines to introduce diversity at this site.

  • Further Substitution: Subsequent reactions can be performed at the 2-position to introduce further modifications.

Synthesis_Workflow Start 2-bromo-5-methoxyaniline Intermediate1 8-bromo-2,4-dichloro- 5-methoxyquinoline Start->Intermediate1 Cyclization Intermediate2 2,4-dichloro- 5-methoxyquinoline Intermediate1->Intermediate2 Debromination Intermediate3 4-amino-2-chloro- 5-methoxyquinoline analogs Intermediate2->Intermediate3 Nucleophilic Substitution (C4) Final_Product Diverse 5-methoxyquinoline analogs Intermediate3->Final_Product Substitution (C2)

Caption: Generalized synthetic workflow for 5-methoxyquinoline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for determining the cytotoxic potential of compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

EZH2 Enzymatic Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the enzymatic activity of EZH2.[8]

Principle of the Assay:

The assay measures the methylation of a biotinylated histone H3 peptide by the EZH2 enzyme complex. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are conjugated with an antibody that specifically recognizes the trimethylated lysine 27 on histone H3 (H3K27me3). When the peptide is methylated by EZH2, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The intensity of the signal is proportional to the level of EZH2 activity.

Conclusion and Future Directions

The structure-activity relationship of 5-methoxyquinoline analogs reveals that this scaffold is a promising starting point for the development of potent anticancer agents, particularly EZH2 inhibitors. The key takeaways from the comparative analysis are:

  • The 5-methoxy group is critical for potent biological activity.

  • A cyclic amine moiety , such as 1-methyl-1,4-diazepane, at the 2-position significantly enhances potency.

  • A basic nitrogen-containing heterocycle , like 1-methylpiperidin-4-amine, at the 4-position is favorable for activity.

Future research in this area should focus on synthesizing and evaluating a broader range of this compound analogs to build a more comprehensive SAR profile for this specific scaffold. Exploring variations in the substituents at other positions of the quinoline ring could also lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for patient stratification in future clinical trials.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antimicrobial spectrum of quinoline derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of data, this document delves into the causal relationships between chemical structure and antimicrobial activity, provides detailed experimental protocols for spectrum determination, and presents a quantitative comparison of various quinoline derivatives against clinically relevant pathogens. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to advance your research in this critical area of antimicrobial drug discovery.

Introduction: The Evolving Landscape of Quinolone Antibiotics

The quinolones are a class of synthetic broad-spectrum antimicrobial agents, the genesis of which was the discovery of nalidixic acid in 1962.[1] These agents function by inhibiting bacterial DNA synthesis, leading to cell death.[2] Their primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in most Gram-positive bacteria.[3]

The clinical utility of quinolones has been expanded through successive generations, each characterized by a broader spectrum of activity. This evolution is a direct result of systematic modifications to the core quinolone structure.[4] The introduction of a fluorine atom at position C-6, for instance, gave rise to the fluoroquinolones, significantly enhancing their antibacterial potency and spectrum.[4]

This guide will explore the nuances of the antimicrobial spectrum across different generations of quinoline derivatives, providing a framework for understanding their therapeutic potential and the ongoing challenges of resistance.

The Generational Shift: A Broadening of the Antimicrobial Spectrum

The classification of quinolones into generations provides a useful framework for understanding the evolution of their antimicrobial coverage.

  • First Generation: Represented by nalidixic acid, these agents exhibit a narrow spectrum of activity, primarily targeting Gram-negative enteric bacteria and are mainly used for uncomplicated urinary tract infections.[1]

  • Second Generation: This generation, which includes widely used agents like ciprofloxacin and ofloxacin, marked a significant advancement with the introduction of a fluorine atom at the C-6 position. This modification broadened the spectrum to include some Gram-positive bacteria and atypical pathogens, in addition to enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[5]

  • Third Generation: Levofloxacin, sparfloxacin, and gatifloxacin are key members of this generation, characterized by further improved activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[1]

  • Fourth Generation: This generation, including moxifloxacin and gemifloxacin, demonstrates the broadest spectrum of activity, with enhanced coverage against anaerobic bacteria and retained potent activity against Gram-positive and Gram-negative pathogens.[1][6]

  • Newer and Investigational Quinolones: Compounds such as delafloxacin, nemonoxacin, sitafloxacin, and zabofloxacin represent the continued evolution of this class, with some exhibiting potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]

G cluster_0 Quinolone Generations 1st Gen 1st Gen Nalidixic Acid Nalidixic Acid 1st Gen->Nalidixic Acid 2nd Gen 2nd Gen Ciprofloxacin Ciprofloxacin 2nd Gen->Ciprofloxacin Ofloxacin Ofloxacin 2nd Gen->Ofloxacin 3rd Gen 3rd Gen Levofloxacin Levofloxacin 3rd Gen->Levofloxacin Sparfloxacin Sparfloxacin 3rd Gen->Sparfloxacin 4th Gen & Newer 4th Gen & Newer Moxifloxacin Moxifloxacin 4th Gen & Newer->Moxifloxacin Gemifloxacin Gemifloxacin 4th Gen & Newer->Gemifloxacin Delafloxacin Delafloxacin 4th Gen & Newer->Delafloxacin Nemonoxacin Nemonoxacin 4th Gen & Newer->Nemonoxacin Sitafloxacin Sitafloxacin 4th Gen & Newer->Sitafloxacin

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. It is determined by subculturing from the clear wells of the MIC test.

Step-by-Step Protocol:

  • Perform MIC Test: Follow the protocol for MIC determination as described above.

  • Subculturing: From the wells showing no visible growth in the MIC plate (the MIC well and wells with higher concentrations), aliquot a standardized volume (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Mechanisms of Action and Resistance

A comprehensive understanding of the antimicrobial spectrum of quinolones requires an appreciation of their molecular mechanisms of action and the ways in which bacteria evolve resistance.

Mechanism of Action

Quinolones exert their bactericidal effect by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA. [10]This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to re-ligate it, leading to the accumulation of double-strand breaks and ultimately, cell death. [10]

Mechanisms of Resistance

The clinical efficacy of quinolones is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone-binding region of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drug. [11]* Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration. [6]* Plasmid-Mediated Resistance: Plasmids can carry genes that confer resistance, such as those encoding Qnr proteins that protect the target enzymes from quinolone binding, or enzymes that modify and inactivate the quinolone molecule. [12] The interplay of these mechanisms is depicted in the following diagram.

G cluster_0 Quinolone Action and Resistance cluster_1 Resistance Mechanisms A Quinolone Enters Bacterium B Inhibition of DNA Gyrase & Topoisomerase IV A->B R2 Efflux Pumps A->R2 Drug Expulsion C DNA Damage & Cell Death B->C R1 Target-Site Mutations (gyrA, parC) R1->B Reduces Binding R3 Plasmid-Mediated Resistance (Qnr proteins) R3->B Protects Target

Caption: Quinolone Mechanism of Action and Resistance Pathways.

Future Directions and Conclusion

The development of new quinolone derivatives with improved activity against resistant pathogens remains a critical area of research. Structure-activity relationship studies continue to guide the design of novel compounds with enhanced potency and a reduced propensity for resistance development. [4]Newer agents like delafloxacin, with its balanced dual-targeting of DNA gyrase and topoisomerase IV, and nemonoxacin, a non-fluorinated quinolone with potent anti-MRSA activity, exemplify the progress in this field. [7][13] This guide has provided a comparative framework for understanding the antimicrobial spectrum of quinoline derivatives, grounded in quantitative data and established experimental methodologies. By elucidating the interplay between chemical structure, antimicrobial activity, and resistance mechanisms, we hope to empower researchers to contribute to the next generation of these vital therapeutic agents.

References

Benchmarking 5-Methoxy-2-methylquinoline Against Known Anticancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for benchmarking a specific derivative, 5-Methoxy-2-methylquinoline, against established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth comparison, underpinned by detailed experimental protocols and data interpretation strategies. This document is designed not as a rigid template, but as a dynamic guide to inform experimental design and analysis, fostering a deeper understanding of the compound's potential therapeutic value.

Introduction: The Rationale for Benchmarking this compound

Quinoline derivatives have been reported to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as tyrosine kinases and topoisomerases.[1][3] The methoxy and methyl substitutions on the quinoline ring of the test compound, this compound, are hypothesized to modulate its biological activity. To ascertain its therapeutic potential, a systematic comparison against well-characterized anticancer drugs is imperative. This guide outlines a multi-faceted approach, commencing with broad cytotoxicity screening and progressing to detailed mechanistic investigations.

For this comparative analysis, we have selected a panel of four standard-of-care anticancer drugs with distinct and well-established mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[4][5]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[1][6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[2][7]

  • Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[3][8]

Experimental Framework for Comparative Analysis

The following sections detail a stepwise experimental workflow designed to provide a comprehensive comparison of this compound with the selected benchmark drugs.

Cell Line Selection

The choice of cancer cell lines is critical for a meaningful comparative study. Based on the reported activity of quinoline derivatives against various cancer types, we propose a panel of three human cancer cell lines representing different malignancies:[5][9][10][11]

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • A549: A human lung carcinoma cell line, relevant for a prevalent cancer type.

  • HCT116: A human colorectal carcinoma cell line, representing gastrointestinal cancers.

dot

Caption: Selected cancer cell lines for screening.

Phase 1: Cytotoxicity Screening (MTT Assay)

The initial step is to determine the cytotoxic potential of this compound and the benchmark drugs across the selected cell line panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7, A549, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin, Erlotinib) in culture medium. The concentration range should be broad enough to determine the IC₅₀ value (e.g., 0.01 µM to 100 µM). Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative IC₅₀ Values

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compoundExperimental DataExperimental DataExperimental Data
Doxorubicin~0.1 - 2.5[1][13]~0.13 - >20[1][7]Literature Value
Paclitaxel~0.0035 - 0.3[14]Literature ValueLiterature Value
CisplatinLiterature Value~7.5 - 10.9[15]Literature Value
Erlotinib~4.0[16]>20[12]Literature Value

Note: Literature IC₅₀ values can vary significantly based on experimental conditions. The values provided are for illustrative purposes.[4][6][13][14][15][16][17][18][19][20][21][22][23][24][25]

dot

References

Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds represent a privileged structural motif, underpinning a wide array of therapeutic agents with diverse biological activities. Among these, 5-Methoxy-2-methylquinoline has emerged as a compound of significant interest, with preliminary studies suggesting its potential as an antimicrobial, anticancer, and neuroprotective agent.[1] However, the journey from promising in vitro results to proven in vivo efficacy is often fraught with challenges, highlighting a critical translational gap in drug development.

This guide provides an in-depth, objective comparison of the reported in vivo efficacy of a closely related analog of this compound with the in vitro performance of various structurally similar quinoline derivatives. By examining the available experimental data, we aim to provide researchers with a realistic perspective on the therapeutic potential of this compound class and the critical factors that influence the translation of preclinical findings.

In Vivo Efficacy: Unveiling Analgesic Potential in a Neuropathic Pain Model

Direct in vivo efficacy studies for this compound are not extensively documented in publicly available literature. However, compelling evidence from a closely related analog, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) , sheds light on the potential neuroprotective and analgesic properties of this scaffold. A key study demonstrated the in vivo efficacy of MPEQ in a rat model of neuropathic pain, suggesting its potential as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5).[2]

The study revealed that MPEQ exhibited a significant analgesic effect in a spinal nerve ligation (SNL) model of neuropathic pain.[2] Oral administration of MPEQ at a dose of 100 mg/kg demonstrated the highest analgesic effect in both mechanical allodynia and cold allodynia behavioral tests at 3 hours post-administration.[2] Furthermore, PET imaging studies with [C-11] labeled MPEQ confirmed its accumulation in mGluR5-rich regions of the rat brain, correlating its presence with its observed therapeutic effect.[2]

Data Presentation: In Vivo Analgesic Activity of MPEQ
CompoundAnimal ModelPain ModelDosing RegimenIn Vivo EfficacyReference
5-methoxy-2-(phenylethynyl)quinoline (MPEQ) RatSpinal Nerve Ligation (SNL)100 mg/kg (oral)Significant analgesic effect in mechanical and cold allodynia tests at 3 hours.[2][2]
Experimental Protocol: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

The following is a generalized protocol for the L5/L6 spinal nerve ligation model, a commonly used method to induce neuropathic pain in rodents.[3]

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Stereotaxic frame (optional, for precise positioning)

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave and sterilize the surgical area over the lumbar spine.

  • Incision: Make a midline incision on the back at the L4-S2 level.

  • Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.

  • Wound Closure: Suture the muscle layers and close the skin incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow for a recovery period of at least one week before behavioral testing.

  • Behavioral Testing: Assess for signs of neuropathic pain, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

G cluster_pre_op Pre-operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-operative Phase Anesthesia Anesthetize Animal Surgical_Prep Shave and Sterilize Surgical Area Anesthesia->Surgical_Prep Incision Midline Incision Surgical_Prep->Incision Dissection Expose L5/L6 Spinal Nerves Incision->Dissection Ligation Tightly Ligate Nerves Dissection->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Post-operative Care and Recovery Closure->Recovery Behavioral_Testing Assess Neuropathic Pain Recovery->Behavioral_Testing

Experimental workflow for the Spinal Nerve Ligation (SNL) model.

In Vitro Efficacy: A Spectrum of Anticancer and Antimicrobial Potential

While specific in vitro efficacy data for this compound is sparse, the broader class of 5-methoxy- and 2-methyl-quinoline derivatives has demonstrated significant potential in both anticancer and antimicrobial assays. This section consolidates data from structurally related compounds to provide a comparative benchmark for the potential in vitro activity of this compound.

Anticancer Activity of Methoxy-Quinoline Derivatives

Several studies have highlighted the cytotoxic effects of methoxy-substituted quinoline derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Data Presentation: In Vitro Anticancer Activity of Related Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) HCT15 (Colon)5.6[2]
MDA-MB-231 (Breast)2.45[2]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colorectal)0.33[4]
Caco-2 (Colorectal)0.51[4]
A quinoline-chalcone derivative (12e) MGC-803 (Gastric)Not Specified (Significant inhibition reported)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom sterile microplates

  • This compound (or derivative) stock solution in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Methoxy- and Methyl-Quinoline Derivatives

The quinoline scaffold is a cornerstone of many antimicrobial drugs. Methoxy and methyl substitutions on the quinoline ring can significantly influence their antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antimicrobial efficacy.

Data Presentation: In Vitro Antimicrobial Activity of Related Quinoline Derivatives
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
8-methoxy-4-methyl-quinoline derivative Staphylococcus aureus3.125[7]
Bacillus subtilis6.25[7]
Escherichia coli6.25[7]
A 5-methylquinoline derivative (BAPPN) Not SpecifiedNot Specified[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microtiter plates

  • This compound (or derivative) stock solution

  • Standardized microbial inoculum

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include positive, negative, and standard antibiotic controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro vs. In Vivo: A Critical Comparison and Future Directions

The presented data highlights a common narrative in drug discovery: promising in vitro activity that requires careful and rigorous validation in complex in vivo systems. The potent in vitro anticancer and antimicrobial activities observed in various methoxy- and methyl-quinoline derivatives provide a strong rationale for the continued investigation of this compound. However, the in vivo data for the closely related MPEQ in a neuropathic pain model underscores the importance of exploring diverse therapeutic applications for this chemical scaffold.

The discrepancy between the wealth of in vitro anticancer/antimicrobial data and the singular in vivo analgesic study for a related compound can be attributed to several factors:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can dramatically differ between in vitro and in vivo settings. Poor bioavailability, rapid metabolism, or inability to reach the target tissue at therapeutic concentrations can all lead to a lack of in vivo efficacy despite potent in vitro activity.[9]

  • Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in vitro but display unacceptable toxicity to the whole organism in vivo.

  • Complexity of the In Vivo Environment: The multifactorial nature of diseases like cancer and systemic infections cannot be fully replicated in a simplified in vitro model. The tumor microenvironment, the host immune response, and drug-protein interactions all play a crucial role in determining the ultimate in vivo outcome.

Future research on this compound should focus on a systematic evaluation of its ADME and toxicity profiles. In parallel, expanding in vivo testing to include xenograft models for cancer and infection models for antimicrobial efficacy will be crucial to validate the promising in vitro findings. The analgesic activity of the related MPEQ also warrants further investigation into the neuroprotective potential of this compound itself. By bridging the in vitro and in vivo data gap, the true therapeutic potential of this promising quinoline derivative can be fully realized.

References

A Researcher's Guide to Assessing the Selectivity of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. A compound's efficacy is intrinsically linked to its selectivity – its ability to engage the intended target with high affinity while minimizing interactions with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity of 5-methoxy-2-methylquinoline, a quinoline derivative with potential therapeutic applications.

Given that the primary biological target of this compound is not definitively established, this guide is structured as a logical, multi-stage workflow. We will navigate from broad, unbiased screening to identify primary targets, through to focused biochemical and cellular assays to quantify selectivity and confirm on-target engagement in a physiologically relevant context. This approach ensures a thorough and self-validating assessment of the compound's selectivity profile.

The Strategic Imperative for Selectivity Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, this very versatility means that quinoline derivatives can interact with a wide range of biological targets, including protein kinases, histone methyltransferases, and other enzymes. Preliminary research suggests that various methoxy-methylquinoline derivatives may possess antimalarial, antitubercular, antimicrobial, and anticancer properties, highlighting the diverse potential mechanisms of action.[1] Derivatives of the closely related 5-methoxyquinoline have been investigated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently dysregulated in cancer.[2] This precedent underscores the necessity of a systematic approach to deconvolute the target landscape of this compound.

Our assessment will follow a three-phase workflow designed to progressively refine our understanding of the compound's selectivity.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Functional Impact TID_1 Broad Kinome Screen (>400 Kinases) TID_3 Data Analysis: Identify Primary Hits TID_1->TID_3 TID_2 Methyltransferase Panel Screen (including EZH2) TID_2->TID_3 BSP_1 IC50 Determination: Primary Target(s) TID_3->BSP_1 Validated Hits BSP_2 Selectivity Panel: Closely Related Off-Targets BSP_1->BSP_2 BSP_3 Mechanism of Action (e.g., ATP Competition) BSP_2->BSP_3 CTE_1 Cellular Target Engagement (e.g., NanoBRET™, CETSA®) BSP_3->CTE_1 Confirmed Biochemical Profile CTE_2 Downstream Pathway Analysis CTE_1->CTE_2 CTE_3 Cellular Viability/ Cytotoxicity Assays CTE_2->CTE_3

Caption: A three-phase workflow for assessing the selectivity of this compound.

Phase 1: Unbiased Target Identification

The foundational step is to cast a wide net to identify potential high-affinity targets. Without a known primary target, an unbiased screening approach against large, diverse panels of enzymes is the most logical starting point. Given the promiscuity of the quinoline scaffold, protein kinases and methyltransferases are high-priority target families.

Experimental Protocol 1: Broad Kinome Profiling

The human kinome comprises over 500 kinases, making it a common source of off-target interactions. A broad kinase screen provides a comprehensive initial assessment of a compound's kinase selectivity. Several commercial services offer kinome profiling against extensive panels.[1][3][][][6]

Methodology: KINOMEscan™ (Competitive Binding Assay)

The KINOMEscan™ platform is an example of a robust method that measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[7][8] The amount of kinase bound to the solid support is quantified by qPCR. This assay format is independent of ATP, making it suitable for identifying both ATP-competitive and non-competitive inhibitors.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases and a ligand-immobilized solid support.

  • Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound.

Data Presentation:

The results of a kinome screen are best visualized in a dendrogram, which clusters kinases by phylogenetic relationship. This allows for rapid identification of inhibitory activity against specific kinase families.

Kinase Target % of Control @ 10 µM
Kinase A95%
Kinase B8%
Kinase C12%
......
Kinase Z88%

Table 1: Example Data from a Broad Kinome Screen. Low % of Control values indicate potential high-affinity targets.

Experimental Protocol 2: Methyltransferase Panel Screening

Given that some 5-methoxyquinoline derivatives inhibit EZH2, a parallel screen against a panel of histone methyltransferases (HMTs) is warranted.[2]

Methodology: Chemiluminescent EZH2 Assay

This assay measures the activity of the EZH2 complex by detecting the methylation of a histone H3 substrate.[9][10] A highly specific antibody recognizes the methylated histone, and a secondary HRP-labeled antibody generates a chemiluminescent signal.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, incubate the EZH2 enzyme complex, substrate (e.g., histone H3 peptide), S-adenosylmethionine (SAM, the methyl donor), and varying concentrations of this compound.

  • Primary Antibody Incubation: Add a primary antibody specific for the methylated substrate (e.g., anti-H3K27me3).

  • Secondary Antibody & Detection: Add an HRP-labeled secondary antibody, followed by an HRP substrate to generate a chemiluminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. A decrease in signal indicates inhibition of EZH2 activity.

Phase 2: Quantitative Biochemical Selectivity Profiling

Once primary hits are identified in Phase 1, the next step is to quantify the compound's potency against these targets and a curated panel of closely related off-targets.

Experimental Protocol 3: IC₅₀ Determination against Primary Targets

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The ADP-Glo™ Kinase Assay is a versatile method for determining IC₅₀ values for ATP-dependent enzymes like kinases.[11][12]

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during an enzymatic reaction.[2][11][13][14] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate light.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection KR_1 Kinase + Substrate + ATP + Inhibitor KR_2 ADP + Phosphorylated Substrate + Unused ATP KR_1->KR_2 Incubate AD_1 Add ADP-Glo™ Reagent KR_2->AD_1 AD_2 ADP + Phosphorylated Substrate AD_1->AD_2 Terminate Kinase Reaction Deplete ATP DT_1 Add Kinase Detection Reagent AD_2->DT_1 DT_2 ATP DT_1->DT_2 Convert ADP to ATP DT_4 Luminescent Signal DT_2->DT_4 DT_3 Luciferase/Luciferin DT_3->DT_4

Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring enzyme activity.

Step-by-Step Protocol:

  • Kinase Reaction: Set up kinase reactions with a fixed concentration of the target kinase, its substrate, and ATP (typically at the Kₘ concentration). Add a serial dilution of this compound.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence.

  • IC₅₀ Calculation: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound Target Kinase B (IC₅₀, nM) Target Kinase C (IC₅₀, nM) EZH2 (IC₅₀, nM)
This compound85150>10,000
Comparator 1 (Known Kinase B Inhibitor)55,000>10,000
Comparator 2 (GSK126 - EZH2 Inhibitor)>10,000>10,00015

Table 2: Example IC₅₀ data for this compound and comparator compounds against validated primary hits. GSK126 is a known potent and selective EZH2 inhibitor.[15][16]

Phase 3: Cellular Target Engagement and Functional Impact

Biochemical assays are essential, but they do not fully recapitulate the complexity of the cellular environment. It is crucial to confirm that the compound engages its intended target in living cells and to assess its impact on cellular function.

Experimental Protocol 4: Live-Cell Target Engagement

Several technologies can directly measure compound-target binding in live cells. The NanoBRET™ Target Engagement assay and the Cellular Thermal Shift Assay (CETSA®) are two powerful, orthogonal approaches.

Methodology A: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[17][18][19][20][21] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When an unlabeled compound competes with the tracer for binding, the BRET signal decreases.

Step-by-Step Protocol:

  • Cell Preparation: Use cells engineered to express the target protein fused to NanoLuc® luciferase.

  • Compound Treatment: Add a serial dilution of this compound to the cells.

  • Tracer Addition: Add the fluorescent tracer.

  • BRET Measurement: Measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer and engagement of the target by the test compound. This data can be used to determine cellular IC₅₀ values.

Methodology B: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22][23][24][25][26] By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing folded protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Quantification: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Experimental Protocol 5: Cellular Viability/Cytotoxicity Assay

Finally, to correlate target engagement with a functional outcome, it is important to measure the compound's effect on cell viability.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[27][28][29][30] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm.

  • GI₅₀ Calculation: Calculate the concentration that causes 50% growth inhibition (GI₅₀).

Data Presentation:

Cell Line Target Expression This compound (GI₅₀, µM)
Cell Line XHigh Kinase B1.2
Cell Line YLow Kinase B>50

Table 3: Example Cellular Viability Data. Correlating GI₅₀ values with target expression levels can provide evidence of on-target activity.

Conclusion and Interpretation

Assessing the selectivity of a compound like this compound, which lacks a well-defined target, requires a systematic and multi-faceted approach. By progressing from broad, unbiased screening to quantitative biochemical profiling and finally to cellular target engagement and functional assays, researchers can build a comprehensive and reliable selectivity profile.

A highly selective compound will demonstrate potent activity against a single target or a small number of related targets (low nM IC₅₀), with significantly weaker activity (>100-fold) against other proteins. This biochemical selectivity should translate to on-target engagement in cellular models, as confirmed by methods like NanoBRET™ or CETSA®, and should correlate with a functional cellular response, such as growth inhibition in cell lines dependent on the target's activity. By rigorously applying the workflows and protocols outlined in this guide, researchers can confidently characterize the selectivity of this compound, a critical step in evaluating its potential as a therapeutic agent.

References

A Comparative Guide to Ensuring Reproducibility in Bioassays with 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

5-Methoxy-2-methylquinoline belongs to the quinoline family of heterocyclic aromatic compounds, a scaffold often described as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] Preliminary research and the activities of related analogs suggest that this compound may possess valuable biological properties, including potential antimicrobial and anticancer effects.[2][3]

This guide is designed to address this challenge directly. Rather than presenting non-existent specific data, we will provide a robust framework for establishing reliable and reproducible bioassays for this compound. By synthesizing field-proven insights from the broader quinoline class and adhering to the principles of rigorous assay development, this guide will empower researchers to generate high-quality, trustworthy data, paving the way for a definitive understanding of this compound's therapeutic potential.

Part 1: Foundational Challenges to Reproducibility with Quinoline Scaffolds

Before embarking on any biological evaluation, it is crucial to understand the inherent properties of the quinoline scaffold that can undermine experimental reproducibility. Addressing these challenges proactively is the first step in building a self-validating experimental system.

Challenge 1: Physicochemical Properties and Compound Handling

The planarity and aromaticity of the quinoline ring system often result in poor aqueous solubility. This is not a trivial inconvenience; it is a primary source of experimental artifacts.[5] When a compound precipitates from solution, its effective concentration at the biological target becomes unknown and inconsistent, leading to highly variable results.

Protocol for Stock Solution Preparation and Handling:

  • Solvent Selection: Due to its low predicted water solubility, prepare a high-concentration primary stock solution (e.g., 10-20 mM) in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[5]

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working solutions, perform serial dilutions from the stock. The final concentration of DMSO in the assay medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[5] Crucially, the vehicle control for the experiment must contain the exact same final concentration of DMSO.

Challenge 2: Compound Stability and Pan-Assay Interference (PAINS)

Many complex organic molecules can be unstable under typical assay conditions (e.g., aqueous buffers, 37°C incubation, exposure to light). Some quinoline derivatives, particularly fused tetrahydroquinolines, have been identified as pan-assay interference compounds (PAINS).[6] These compounds can appear as "hits" in many different assays through non-specific mechanisms, such as forming reactive species, aggregating, or interfering with assay signals (e.g., fluorescence).[6]

Mitigation Strategies:

  • Purity and Identity Verification: Before any bioassay, the identity and purity of the this compound batch must be confirmed.

  • Light Sensitivity: As a precautionary measure based on the behavior of related compounds, minimize the exposure of stock solutions and assay plates to direct light.[6]

  • Orthogonal Assays: If activity is observed in a primary screen, it is essential to confirm this activity in a secondary, mechanistically different (orthogonal) assay to rule out assay-specific interference.[7]

Table 1: Recommended Quality Control Checks for this compound
Technique Purpose Acceptance Criteria Rationale
¹H and ¹³C NMR Structural ConfirmationSpectrum consistent with the proposed structure of this compound.Verifies the chemical identity and rules out gross structural isomers.
LC-MS Identity and PuritySingle major peak corresponding to the expected mass-to-charge ratio (m/z) of the compound.Confirms molecular weight and provides an initial assessment of purity.[8]
HPLC Quantitative PurityPurity ≥95% (ideally ≥98%) by peak area at a relevant UV wavelength.Provides a quantitative measure of purity, essential for accurate dosing and reproducible results.[9]

Part 2: A Step-by-Step Workflow for Reproducible Biological Evaluation

This section outlines a logical, multi-step workflow for assessing the biological activity of this compound, starting with broad screening and moving toward more specific, mechanistic questions.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Investigation QC Compound QC (NMR, LC-MS, HPLC) Sol Solubility & Stability Assessment QC->Sol Proceed if stable & soluble Cyto Primary Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Sol->Cyto Proceed if stable & soluble IC50 Determine IC50 Value Cyto->IC50 If active Ortho Orthogonal Confirmatory Assay (e.g., Target-based, Apoptosis) IC50->Ortho Confirm mechanism SAR Structure-Activity Relationship (Analog Comparison) Ortho->SAR

Caption: A logical workflow for the reproducible evaluation of a novel compound.

Protocol 1: Primary Antiproliferative MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a common first-pass screen for potential anticancer agents.[4]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, a colorectal cancer line used for testing related compounds[10]) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment. Causality: Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.[11]

  • Compound Treatment: Prepare a 2x concentration series of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Causality: Only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.

Table 2: Data Logging for Inter-Experiment Reproducibility
Experiment ID Date Cell Line Passage No. Seeding Density Calculated IC₅₀ (µM) Analyst
MMQ-A549-0012025-01-15A54988,000A.L.
MMQ-A549-0022025-01-22A54998,000A.L.
MMQ-A549-0032025-02-05A54988,000B.T.
MMQ-HCT116-0012025-01-16HCT11665,000A.L.

This table provides a template for tracking key variables that influence reproducibility. Comparing results across different analysts and cell passages is a crucial self-validating step.[12]

Part 3: A Comparative Framework for Validating Bioassay Data

Reproducibility is not achieved by accident; it is the result of a deliberate comparative framework designed to detect and control for variability.

Comparison 1: Raw vs. Standardized Data in Fluorescence Assays

Many modern bioassays rely on fluorescence.[13] A common pitfall is reporting data in arbitrary fluorescence units (a.u.), which can vary dramatically between instruments, settings, and even over the lifetime of a single instrument's lamp.[14] This makes inter-lab or even inter-experiment comparison impossible. The solution is to standardize measurements.

A robust method involves calibrating the instrument's output to an equivalent concentration of a stable, well-characterized fluorophore like sodium fluorescein.[14][15] This converts arbitrary units into standardized, comparable units of Equivalent Reference Fluorophore (ERF).

G cluster_0 Unstandardized Method cluster_1 Standardized Method A Plate Reader A (Signal = 15000 a.u.) B Plate Reader B (Signal = 9500 a.u.) Result1 Results Not Comparable C Plate Reader A (Signal = 15000 a.u.) Std Fluorescein Standard Curve C->Std D Plate Reader B (Signal = 9500 a.u.) D->Std Result2 Results Are Comparable (e.g., 1.2 µM ERF) Std->Result2

Caption: Standardization converts arbitrary units to comparable ERF units.

Protocol for Fluorescence Standardization:

  • Prepare Standard: Create a dilution series of sodium fluorescein in a buffer appropriate for your assay (e.g., 10 µM down to 0 µM).

  • Measure Standard: In the same type of microplate used for your assay, measure the fluorescence intensity of the fluorescein dilution series using the exact same instrument settings (e.g., excitation/emission wavelengths, gain).

  • Generate Curve: Plot the fluorescence intensity (in a.u.) against the known fluorescein concentration. Perform a linear regression to obtain the equation of the line (y = mx + b).

  • Convert Data: Use this equation to convert the arbitrary fluorescence units from your experimental wells into standardized ERF concentrations.

Comparison 2: Test Compound vs. Reference Compound

No bioassay should be performed in a vacuum. A key component of a self-validating system is the parallel evaluation of the test compound (this compound) against a well-characterized reference compound.

  • Why is this critical? The reference compound acts as a positive control and a performance benchmark for the assay.[7] If the reference compound fails to produce its expected IC₅₀ value within an acceptable range (e.g., ± 2-3 standard deviations of its historical mean), the entire experiment is considered invalid, irrespective of the test compound's results. This prevents misinterpretation of data from a technically flawed assay run.

  • Choosing a Reference: The choice of reference depends on the hypothesized mechanism. Based on the activity of related quinoline derivatives, if you are investigating the PI3K/AKT/mTOR pathway, a known inhibitor like GDC-0941 or Wortmannin would be an appropriate reference.[10][16]

Table 3: Comparative Analysis of Test vs. Reference Compound
Parameter This compound Reference Compound (e.g., GDC-0941) Purpose of Comparison
Potency (IC₅₀) Determined experimentallyKnown, historical valueValidates assay performance; provides a benchmark for test compound activity.
Maximal Effect Determined experimentallyShould be near 100% inhibitionAssesses whether the test compound achieves full efficacy.
Hill Slope Determined from dose-response curveTypically near 1.0 for specific bindingA very shallow slope may indicate non-specific activity or assay artifacts.

Conclusion

While this compound remains a molecule of untapped potential, its journey from a chemical structure to a validated biological probe is entirely dependent on the reproducibility of the data generated. The greatest challenge is not the absence of existing protocols but the temptation to proceed without establishing a rigorous and self-validating experimental framework.

By prioritizing the fundamentals—verifying compound quality, addressing physicochemical liabilities like solubility, and meticulously designing assays with appropriate controls and standardization procedures—researchers can overcome the current knowledge gap. This guide provides a comparative and logical framework to ensure that the biological evaluation of this compound is built on a foundation of scientific integrity, yielding data that is not just novel, but trustworthy and reproducible.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methoxy-2-methylquinoline (CAS No. 79205-04-2). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a trustworthy and self-validating system for your laboratory.

Hazard Profile and Inherent Risks

This compound is a substituted quinoline derivative.[1] While comprehensive toxicological data for this specific compound is limited, the known hazards of the quinoline chemical class necessitate a cautious and rigorous approach to its handling and disposal.[2][3] Quinolines can be skin and eye irritants, harmful if swallowed, and may pose long-term environmental hazards.[2][4][5] Therefore, this compound must be presumptively classified and handled as hazardous waste.[3][6]

Table 1: Hazard Identification for Substituted Quinolines

Hazard Class GHS Hazard Statement Signal Word Rationale & References
Acute Toxicity, Oral H302: Harmful if swallowed Warning Based on data for structurally similar quinoline compounds.[4][7]
Skin Corrosion/Irritation H315: Causes skin irritation Warning A common characteristic of quinoline and its derivatives.[2][8][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning Direct contact with eyes is likely to cause significant irritation.[2][8][9]
Specific Target Organ Toxicity H335: May cause respiratory irritation Warning Inhalation of dust or aerosols should be avoided.[4][10]

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | N/A | A potential hazard for the quinoline class, necessitating controlled disposal.[2][11] |

Pre-Disposal Safety and Handling: Your First Line of Defense

Before any disposal activities commence, establishing a safe working environment is paramount. These steps are designed to mitigate the primary exposure risks: dermal contact and inhalation.[12]

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The rationale for each item is directly linked to the compound's hazard profile.

  • Chemical Safety Goggles: Must be worn to prevent eye contact, as the compound is a serious eye irritant.[9]

  • Nitrile Gloves: Wear appropriate protective gloves to prevent skin exposure.[13] Discard and replace gloves immediately if contamination occurs.

  • Laboratory Coat: A standard lab coat protects against incidental skin contact and contamination of personal clothing.[6]

Engineering Controls

All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[3][6] This is the most effective measure to prevent the inhalation of any aerosols or fine particulates, addressing the respiratory irritation hazard.[4] Ensure that eyewash stations and safety showers are readily accessible.[8][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[14]

  • Eliminate Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.[14]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[13][14]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[9][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the absorbed spill material must be labeled and disposed of as hazardous waste, following the protocol in Section 3.[14] Do not wash spills into the sewer system. [2][14]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][15] Never discard this chemical in the regular trash or down the drain.[6][13][16]

Step 1: Waste Classification and Segregation

All materials contaminated with this compound are classified as hazardous chemical waste. This includes:

  • Unused or excess solid chemical.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Rinsate from decontaminating empty containers (see Step 5).

Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3] Chemical incompatibilities can lead to dangerous reactions or complicate the final disposal process.[17][18]

Step 2: Container Selection

Choose a waste container that is in good condition, free of leaks, and chemically compatible with quinoline derivatives.[6]

  • Material: High-density polyethylene (HDPE) or other robust plastic containers are often preferred to minimize the risk of breakage.[15]

  • Lid: The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[6][15]

Step 3: Proper Labeling

Immediately affix a "Hazardous Waste" label to your designated container.[6][15] Incomplete or incorrect labeling is a common and serious compliance violation. The label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

  • Date of Generation: The date the first piece of waste was added to the container.[15]

  • Principal Investigator and Laboratory Information: Name, contact information, building, and room number.[15]

Step 4: Accumulation and Temporary Storage

Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Under the control of laboratory personnel.[15]

  • Away from general laboratory traffic.[6]

  • In a well-ventilated location.

  • Kept closed at all times except when waste is being added.[15]

Step 5: Decontamination of Empty Containers

An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste. The EPA has specific guidelines for this process.[19]

  • Triple-Rinse: Rinse the container three times with a suitable solvent that can dissolve the chemical residue (e.g., acetone, methanol).[19]

  • Collect Rinsate: This rinsate is hazardous waste. [15][19] It must be collected and added to your hazardous waste container for this compound.

  • Dry and Deface: Allow the rinsed container to air-dry completely in a fume hood. Once dry, deface or remove the original product label. The clean, dry container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

Step 6: Arranging Final Disposal

Once your waste container is full or you are ready to have it removed, contact your institution's EHS office.[6][15] Follow their specific procedures for requesting a hazardous waste pickup. Do not attempt to transport hazardous waste off-site yourself.[6]

Visualization of the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow of the disposal process, from waste generation to final hand-off.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage In-Lab Management cluster_disposal Final Disposal A Identify Waste (Solid chemical, contaminated items, rinsate) B Select Compatible Container (HDPE, leak-proof, sealed lid) A->B C Affix 'Hazardous Waste' Label (Fill out completely & accurately) B->C D Add Waste to Container C->D E Store Container Securely (Closed lid, designated area) D->E F Container Full? E->F F->E No G Contact EHS for Pickup (Follow institutional protocol) F->G Yes H Decontaminate Empty Product Bottle (Triple-rinse, collect rinsate) G->H I Dispose of Clean Bottle H->I

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As chemical structures grow in complexity, so too does the need for rigorous safety protocols. 5-Methoxy-2-methylquinoline, a substituted quinoline derivative, is a valuable compound in synthetic chemistry and drug discovery. However, its structural similarity to quinoline suggests a need for careful handling to mitigate potential health risks. This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of researchers and the integrity of their work.

The guidance herein is synthesized from established safety data for quinoline and its derivatives, providing a robust starting point for risk assessment.[1] It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before commencing any work.[2]

Hazard Identification: The "Why" Behind the "What"

Understanding the potential hazards of this compound is the foundational step in building an effective PPE strategy. Based on data for structurally similar compounds, researchers should anticipate the following risks:

  • Skin Irritation and Absorption: Quinolines can cause skin irritation.[3][4] More critically, they can be absorbed through the skin, leading to systemic toxicity.[1][5] Therefore, preventing all skin contact is a primary objective.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation or damage.[2][3] The crystalline or powdered nature of the solid compound increases the risk of accidental eye exposure.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

  • Toxicity if Swallowed: Like many quinoline derivatives, this compound is presumed to be harmful if ingested.[1]

These hazards dictate a multi-layered approach to PPE, where each component serves a specific protective function.

Core PPE Requirements: A Multi-Barrier System

A risk assessment should always guide the final selection of PPE for a specific procedure.[5] However, the following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

PPE CategorySpecificationStandard (Example)Rationale
Eye & Face Protection Tightly fitting chemical safety goggles. A face shield should be worn over goggles for splash-prone procedures.[6][7]ANSI Z87.1 (US) or EN 166 (EU)[1][5]Protects against splashes, dust, and aerosols, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Double-gloving is recommended.ASTM F739 (US) or EN 374 (EU)[1]Prevents skin contact and absorption. Gloves must be inspected before use and removed properly to avoid contaminating skin.[5][8]
Body Protection A buttoned lab coat with full-length sleeves. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[1][6]N/AProtects skin on the arms and body from accidental contact. Ensures no skin is exposed between the glove and sleeve.
Respiratory Protection Required if dust or aerosols may be generated and engineering controls (e.g., fume hood) are insufficient.[5] A NIOSH-approved N95 respirator or equivalent is the minimum.NIOSH (US) or EN 149 (EU)Prevents inhalation of irritating or toxic particles.[3]

Procedural Guidance: Integrating PPE into Your Workflow

Effective protection goes beyond simply wearing PPE; it involves integrating its use into a structured, safe workflow. The following step-by-step protocols are designed to minimize exposure at every stage of handling.

Preparation and Donning PPE

All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

Workflow Diagram: Pre-Experiment Setup

cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence A Designate work area in fume hood B Assemble all necessary equipment (spatulas, glassware, etc.) A->B C Verify eyewash station and safety shower are unobstructed B->C D Confirm availability of appropriate chemical waste container C->D E Don lab coat (fully buttoned) D->E Proceed to Donning PPE F Don safety goggles E->F G Don inner pair of gloves F->G H Don outer pair of gloves (over lab coat cuff) G->H I Don face shield/respirator (if required by risk assessment) H->I

Caption: Workflow for pre-experiment preparation and PPE donning.

Handling and Weighing the Solid Compound
  • Containment: Perform all manipulations within a chemical fume hood or a ventilated balance enclosure.[10]

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust by tapping or dropping the material from a height.

  • Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the towel as hazardous waste.[6]

  • Glove Management: If the outer gloves become contaminated, remove and dispose of them immediately within the fume hood. Don a new pair before proceeding.[8]

Post-Experiment Decontamination and Doffing

Properly removing PPE is as crucial as wearing it correctly to prevent cross-contamination.

Decontamination & Doffing Workflow

cluster_decon Work Area Decontamination (Inside Hood) cluster_doff PPE Doffing Sequence (Exiting Work Area) Decon1 Securely close primary chemical container Decon2 Wipe down all equipment and surfaces Decon1->Decon2 Decon3 Place all contaminated disposables in hazardous waste bag Decon2->Decon3 Doff1 Remove outer gloves (turn inside out) Decon3->Doff1 Proceed to Doffing Doff2 Remove face shield/apron (if used) Doff1->Doff2 Doff3 Remove lab coat (fold inward) Doff2->Doff3 Doff4 Remove safety goggles Doff3->Doff4 Doff5 Remove inner gloves (turn inside out) Doff4->Doff5 Doff6 Wash hands thoroughly with soap and water Doff5->Doff6

Caption: Workflow for decontamination and safe PPE removal.

Emergency Procedures and Disposal

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation and wear full PPE, including respiratory protection.[5] Notify your institution's Environmental Health and Safety (EHS) department.

Waste Disposal: All materials contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and cleaning materials, must be treated as hazardous chemical waste.[9][11]

  • Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[9]

  • Storage: Keep the waste container securely closed in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste vendor.[11]

By adhering to this comprehensive PPE and handling strategy, researchers can confidently work with this compound, ensuring personal safety while advancing scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.